Tert-butyl 2-azidoacetate
Description
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Properties
IUPAC Name |
tert-butyl 2-azidoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-6(2,3)11-5(10)4-8-9-7/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEOSPDVAWGMKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40213051 | |
| Record name | T-Butylazidoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40213051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6367-36-8 | |
| Record name | t-Butyl azidoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006367368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | T-Butylazidoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40213051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of tert-Butyl 2-Azidoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of tert-butyl 2-azidoacetate, a versatile reagent with applications in organic synthesis and drug discovery. This document details its physical characteristics, spectroscopic data, reactivity, and key experimental protocols, presenting quantitative data in structured tables and illustrating reaction pathways and workflows with diagrams.
Physicochemical Properties
This compound is a liquid at room temperature, characterized by the presence of both an azide and a tert-butyl ester functional group.[1] These features impart specific reactivity and physical properties to the molecule, making it a valuable building block in various chemical transformations. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₁N₃O₂ | [2][3][4] |
| Molecular Weight | 157.17 g/mol | [3][4] |
| CAS Number | 6367-36-8 | [2][3][4] |
| Appearance | Liquid | [1] |
| Boiling Point | 79-80.5 °C at 18 Torr; 33–41 °C at 1 mmHg | [5] |
| Melting Point | Not available | [3] |
| Density | Not available | [3] |
| Solubility | Miscible with common organic solvents. | |
| Storage Temperature | Refrigerator (2-8 °C) is recommended.[1] Some suppliers suggest storage at room temperature or under -20°C in an inert atmosphere.[5][6] |
Spectroscopic Data
The structural characterization of this compound is accomplished through various spectroscopic techniques. The following are characteristic spectral data for the compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A strong, sharp peak is observed for the azide (N₃) stretching vibration, typically around 2100 cm⁻¹. The carbonyl (C=O) stretching of the ester group appears as a strong absorption in the range of 1730-1750 cm⁻¹. The C-H stretching vibrations of the alkyl groups are observed below 3000 cm⁻¹.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Azide (N₃) stretch | ~2100 (strong, sharp) |
| Carbonyl (C=O) stretch | 1730-1750 (strong) |
| C-H stretch (sp³ hybridized) | < 3000 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound in CDCl₃ is expected to show two distinct signals. A singlet at approximately 1.5 ppm corresponds to the nine equivalent protons of the tert-butyl group. A second singlet, shifted further downfield to around 3.8 ppm, is attributed to the two protons of the methylene group adjacent to the azide and carbonyl functionalities.
¹³C NMR: The carbon NMR spectrum in CDCl₃ will display characteristic peaks for the different carbon environments. The quaternary carbon of the tert-butyl group is expected around 82 ppm, while the methyl carbons of the tert-butyl group should appear around 28 ppm. The methylene carbon adjacent to the azide group is anticipated around 50 ppm, and the carbonyl carbon of the ester will be the most downfield signal, typically in the region of 167 ppm.
Reactivity and Chemical Transformations
The chemical behavior of this compound is dictated by its two primary functional groups: the azide and the tert-butyl ester. This dual functionality allows for a range of chemical transformations, making it a versatile intermediate in organic synthesis.
Azide Group Reactivity
The azide moiety is a high-energy functional group that readily participates in several important reactions.
This compound is a valuable reagent in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups, making it ideal for bioconjugation and materials science.
References
An In-depth Technical Guide to Tert-butyl 2-azidoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of tert-butyl 2-azidoacetate, a versatile reagent in organic synthesis and bioconjugation. It covers its chemical properties, structure, synthesis, and key applications, with a focus on its role in modern drug discovery and development.
Core Chemical Information
-
Synonyms: t-Butyl azidoacetate
The structure of this compound features a tert-butyl ester protecting group and a reactive azide functional group.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 157.17 g/mol | [1][4] |
| Physical Form | Liquid | |
| Boiling Point | 63-64 °C at 5-6 mmHg | [7] |
| Refractive Index (n²⁰D) | 1.4348 | [7] |
| Storage Temperature | Refrigerator or Room Temperature | [2] |
Synthesis of this compound
The synthesis of this compound is a straightforward nucleophilic substitution reaction. A general workflow for this synthesis is depicted below.
References
An In-depth Technical Guide to the Synthesis and Purification of Tert-butyl 2-Azidoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of tert-butyl 2-azidoacetate, a valuable reagent in organic synthesis and drug discovery. The document details experimental protocols, presents comparative data for different synthetic routes, and outlines purification methodologies.
Introduction
This compound is a key building block in organic chemistry, primarily utilized for the introduction of the azidoacetic moiety. This functional group is a precursor to glycine and its derivatives, which are fundamental components of many biologically active molecules, including peptides and peptidomimetics. The tert-butyl ester provides steric protection, allowing for selective reactions at other sites of a molecule, and can be deprotected under acidic conditions. Accurate and efficient synthesis and purification of this reagent are crucial for its successful application in multi-step synthetic pathways.
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the nucleophilic substitution of a tert-butyl haloacetate with an azide salt. The two primary starting materials for this reaction are tert-butyl chloroacetate and tert-butyl bromoacetate.
Chemical Reaction Pathway
The synthesis proceeds via an SN2 reaction mechanism, where the azide ion (N₃⁻) acts as the nucleophile, displacing the halide (Cl⁻ or Br⁻) from the α-carbon of the tert-butyl haloacetate.
Caption: General reaction pathway for the synthesis of this compound.
Comparison of Starting Materials: Chloroacetate vs. Bromoacetate
The choice between tert-butyl chloroacetate and tert-butyl bromoacetate as the starting material can influence reaction time and yield due to the differing leaving group abilities of chloride and bromide ions. Bromide is a better leaving group than chloride, which generally leads to faster reaction rates.
| Parameter | tert-Butyl Chloroacetate | tert-Butyl Bromoacetate | Reference |
| Reaction Time | 18 hours | 3 - 60 hours | [1] |
| Typical Solvent | 60% Acetone/Water | DMF, THF | [1] |
| Typical Yield | 92% | High (not specified) | [1] |
Experimental Protocols
This robust procedure is adapted from Organic Syntheses, a highly reliable source for experimental protocols.[1]
Materials:
-
tert-Butyl chloroacetate
-
Sodium azide (NaN₃)
-
Acetone
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a 300-mL round-bottomed flask equipped with a reflux condenser, combine tert-butyl chloroacetate (30 g, 0.2 mole), sodium azide (24 g, 0.37 mole), and 90 mL of 60% (v/v) acetone-water.
-
Heat the heterogeneous mixture to reflux on a steam bath for 18 hours.
-
After the reaction is complete, distill off the acetone.
-
Add 15 mL of water to the remaining mixture to dissolve any inorganic salts.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the lower aqueous layer twice with 25-mL portions of diethyl ether.
-
Combine the ethereal extracts with the original upper organic layer.
-
Dry the combined organic solution over anhydrous sodium sulfate.
-
Remove the ether by distillation.
-
Fractionally distill the residual oil under reduced pressure. Collect the fraction boiling at 33–41°C (1 mm Hg). The expected yield is approximately 29 g (92%).[1]
While a detailed, directly comparable protocol from a single source is not available, the general procedure involves the reaction of tert-butyl bromoacetate with sodium azide in an aprotic polar solvent like DMF or THF. The reaction is typically faster than with the chloro-analog.
General Procedure:
-
Dissolve tert-butyl bromoacetate in a suitable solvent (e.g., DMF).
-
Add sodium azide in slight excess.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Perform an aqueous workup to remove the solvent and inorganic salts.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer and concentrate under reduced pressure to obtain the crude product.
Purification of this compound
Purification of the crude product is essential to remove unreacted starting materials, byproducts, and residual solvent. The two primary methods for purification are fractional distillation and flash column chromatography.
Experimental Workflow for Purification
Caption: General purification workflow for this compound.
Fractional Distillation
Fractional distillation under reduced pressure is the method of choice for large-scale purification, as described in the Organic Syntheses procedure.[1] This technique is effective for separating the product from less volatile impurities.
Quantitative Data for Distillation:
| Parameter | Value |
| Boiling Point | 33–41°C at 1 mm Hg |
| Boiling Point | 63–64°C at 5–6 mm Hg |
| Boiling Point | 72–73°C at 13 mm Hg |
Note: Due to the potentially explosive nature of organic azides, distillation should be conducted behind a safety screen, and the distillation temperature should be kept as low as possible by using a high vacuum.
Flash Column Chromatography
Flash column chromatography is a suitable alternative for smaller-scale purification or for the removal of impurities with similar boiling points to the product.
Experimental Protocol for Flash Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A mixture of hexanes and ethyl acetate is a good starting point. The polarity can be adjusted based on TLC analysis of the crude product. A typical starting eluent mixture would be in the range of 5-20% ethyl acetate in hexanes.
-
Procedure:
-
Pack a glass column with silica gel slurried in the chosen eluent.
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with the chosen solvent system, applying positive pressure (air or nitrogen).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Spectroscopic Data | |
| Molecular Formula | C₆H₁₁N₃O₂ |
| Molecular Weight | 157.17 g/mol |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃):
-
δ 3.84 (s, 2H, -CH₂-N₃)
-
δ 1.49 (s, 9H, -C(CH₃)₃)
-
-
¹³C NMR (CDCl₃):
-
δ 167.5 (C=O)
-
δ 82.5 (-C(CH₃)₃)
-
δ 52.0 (-CH₂-N₃)
-
δ 28.0 (-C(CH₃)₃)
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Azide (N₃) stretch: A strong, sharp absorption band is expected in the region of 2100-2150 cm⁻¹. This is a characteristic peak for the azide functional group.
-
Carbonyl (C=O) stretch: A strong absorption band is expected around 1740 cm⁻¹.
-
C-H stretch (alkane): Absorption bands are expected in the region of 2850-3000 cm⁻¹.
Mass Spectrometry (MS)
-
Electron Impact (EI): The molecular ion peak (M⁺) at m/z = 157 may be weak or absent. Common fragmentation patterns include the loss of the tert-butyl group ([M - 57]⁺) and the loss of the azido group ([M - 42]⁺). A prominent peak at m/z = 57 corresponding to the tert-butyl cation is expected.
Safety Precautions
-
Organic Azides: this compound is an organic azide and should be handled with caution as it is potentially explosive, especially when heated. Avoid friction, shock, and exposure to high temperatures.
-
Sodium Azide: Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. It also reacts with acids to form highly toxic and explosive hydrazoic acid (HN₃). All manipulations should be performed in a well-ventilated fume hood.
-
Haloacetates: Tert-butyl chloroacetate and tert-butyl bromoacetate are lachrymators and are corrosive. Handle with appropriate personal protective equipment, including gloves and safety glasses.
This guide provides a detailed framework for the synthesis and purification of this compound. Researchers should always consult relevant safety data sheets and perform a thorough risk assessment before carrying out any of the described procedures.
References
Tert-butyl 2-azidoacetate molecular weight and formula.
An In-Depth Technical Guide to Tert-butyl 2-azidoacetate
For researchers, scientists, and drug development professionals, this compound is a valuable reagent in organic synthesis. This guide provides core information on its molecular properties, detailed experimental protocols for its synthesis, and its application in significant chemical reactions.
Core Molecular Data
This compound is a key building block, particularly in the synthesis of nitrogen-containing heterocyclic compounds and for the introduction of the azido functional group. Its fundamental properties are summarized below.
| Property | Value |
| Molecular Formula | C6H11N3O2[1][2][3][4][5][6] |
| Molecular Weight | 157.17 g/mol [1][2][3][4][5][6][7][8] |
| CAS Number | 6367-36-8[1][2][3][7] |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through the nucleophilic substitution of tert-butyl chloroacetate with sodium azide.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established synthetic procedures.[7]
Materials:
-
Tert-butyl chloroacetate
-
Sodium azide
-
Acetone
-
Water
-
Diethyl ether
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, combine tert-butyl chloroacetate (1.0 eq), sodium azide (1.85 eq), and a 60% (v/v) acetone-water mixture.
-
Heat the heterogeneous mixture to reflux and maintain for 18 hours.
-
After cooling to room temperature, remove the acetone using a rotary evaporator.
-
Add water to the remaining residue and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield this compound.
Applications in Organic Synthesis
This compound is a versatile reagent with applications in several key areas of organic synthesis, including the formation of indoles and bioconjugation via "click chemistry".
Hemetsberger–Knittel Indole Synthesis
A notable application of this compound is in the Hemetsberger–Knittel reaction for the synthesis of tert-butyl indole-2-carboxylates. This reaction involves the base-mediated aldol condensation of an aryl aldehyde with tert-butyl azidoacetate, followed by thermal cyclization of the resulting 2-azidocinnamate intermediate.[3]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound serves as a source of the azide functionality for "click chemistry," a powerful and versatile method for forming covalent linkages. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, where an azide reacts with a terminal alkyne to form a stable 1,2,3-triazole ring. This reaction is widely used in bioconjugation, drug discovery, and materials science.
References
Safe handling and storage conditions for tert-butyl 2-azidoacetate.
An In-depth Technical Guide to the Safe Handling and Storage of tert-Butyl 2-Azidoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information and handling protocols for this compound, a versatile reagent in organic synthesis, particularly in the introduction of the azide moiety for applications such as "click chemistry." The presence of the azido group necessitates stringent safety precautions due to the potential for explosive decomposition. This document outlines the known hazards, safe handling and storage procedures, and emergency protocols to ensure the safe use of this compound in a laboratory setting.
Hazard Identification and Risk Assessment
This compound is an organic azide, a class of compounds known for their energetic nature. The primary risks associated with this compound are its potential for explosive decomposition when subjected to heat, shock, friction, or light, and its inherent toxicity.
GHS Hazard Classification: While a comprehensive, officially harmonized GHS classification is not readily available, supplier safety data sheets indicate the following hazards:
-
H241: Heating may cause a fire or explosion.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Physicochemical and Toxicological Properties
Limited quantitative toxicological and thermal stability data for this compound are publicly available. The following table summarizes the available information and highlights data that is not readily accessible. General safety precautions for organic azides should always be followed.
| Property | Value | Citation |
| Chemical Name | This compound | |
| CAS Number | 6367-36-8 | [1] |
| Molecular Formula | C6H11N3O2 | [1] |
| Molecular Weight | 157.17 g/mol | [1] |
| Appearance | Liquid | [2] |
| Boiling Point | 79-80.5 °C at 18 Torr | [3] |
| Decomposition Temperature | Data not available. Organic azides are known to be thermally sensitive and can decompose explosively. | |
| Oral LD50 (Rat) | Data not available. The GHS classification H302 (Harmful if swallowed) indicates oral toxicity. | [2] |
| Inhalation LC50 | Data not available. The GHS classification H335 (May cause respiratory irritation) indicates inhalation hazard. | [2] |
| Dermal LD50 | Data not available. The GHS classification H315 (Causes skin irritation) indicates dermal hazard. | [2] |
| Storage Temperature | Refrigerator | [2] |
Safe Handling Procedures
Due to its potential for explosive decomposition, this compound should be handled with extreme caution in a controlled laboratory environment.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing or explosion.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed frequently.
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger scale operations, a blast shield should be used.
-
Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of vapors.
Laboratory Practices
-
Work Scale: Work with the smallest quantities of the material as is practical.
-
Temperature Control: Avoid heating the compound unless absolutely necessary and under strictly controlled conditions. Distillation, if required, must be conducted behind a blast shield with a water bath as the heat source and at the lowest possible pressure.
-
Avoid Contamination: Do not allow the compound to come into contact with incompatible materials (see Section 3.1).
-
Use of Spatulas: Use non-metallic (e.g., plastic or ceramic) spatulas to avoid the formation of shock-sensitive metal azides.
-
Static Discharge: Take precautions to prevent static discharge. Grounding and bonding may be necessary for larger scale transfers.
Storage Conditions
Proper storage of this compound is critical to prevent decomposition.
-
Temperature: Store in a refrigerator, away from heat sources.
-
Light: Store in an amber bottle to protect from light.
-
Container: Use a tightly sealed container.
-
Ventilation: Store in a well-ventilated area.
Incompatible Materials
Avoid contact with the following:
-
Strong Acids: Can form the highly toxic and explosive hydrazoic acid.
-
Heavy Metals (e.g., copper, lead, silver, mercury): Can form highly shock-sensitive and explosive heavy metal azides.
-
Strong Oxidizing Agents: Can lead to violent reactions.
-
Halogenated Solvents: Reactions with solvents like dichloromethane or chloroform can form dangerously unstable di- and tri-azidomethane.
Experimental Protocols
The following is a summary of a literature procedure for the synthesis and purification of this compound.
Synthesis of this compound
This procedure is adapted from Organic Syntheses.[4]
Materials:
-
tert-Butyl chloroacetate (0.2 mole)
-
Sodium azide (0.37 mole)
-
60% (v/v) acetone-water (90 ml)
-
Ether
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of tert-butyl chloroacetate, sodium azide, and 60% acetone-water is heated under reflux for 18 hours.
-
The acetone is removed by distillation.
-
Water is added to the residue, and the mixture is transferred to a separatory funnel.
-
The aqueous layer is extracted with ether.
-
The combined organic layers are dried over anhydrous sodium sulfate.
-
The ether is removed by distillation.
-
The residual oil is fractionally distilled under reduced pressure. Caution: The distillation must be conducted behind a safety screen due to the potentially explosive nature of the product.
Purification
Purification is achieved by fractional distillation under reduced pressure as described in the synthesis protocol. It is crucial to use a blast shield during this process.
Emergency Procedures
Spills
-
Evacuate the area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material (e.g., vermiculite or sand).
-
Collect the absorbed material in a sealed container for proper disposal.
-
Do not use combustible materials like paper towels to clean up spills.
Fire
-
Use a carbon dioxide, dry chemical, or foam extinguisher.
-
Do not use water, as it may spread the contamination.
-
If a fire involves this compound, there is a risk of explosion. Evacuate the area immediately if the fire cannot be controlled.
Exposure
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Waste Disposal
-
Decontamination: All equipment and glassware should be decontaminated by rinsing with a suitable solvent.
-
Waste Collection: Collect all waste containing this compound in a designated, sealed, and properly labeled container.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company. Do not pour down the drain.
Visualizations
Caption: Key safety considerations for this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Acute toxicity and cancer risk assessment values for tert-butyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC50 Determination of tert-Butyl Acetate using a Nose Only Inhalation Exposure in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Tert-butyl 2-azidoacetate material safety data sheet (MSDS).
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 2-azidoacetate, a versatile reagent in organic synthesis. The document summarizes its chemical and physical properties, safety information, handling procedures, and known biological activities, with a focus on presenting quantitative data and detailed experimental protocols.
Chemical and Physical Properties
This compound is a colorless liquid utilized as a reagent in various organic syntheses, particularly in the preparation of azido-containing compounds.[1]
| Property | Value | Reference |
| CAS Number | 6367-36-8 | [2][3][4][5][6] |
| Molecular Formula | C6H11N3O2 | [2][3][4][5][7] |
| Molecular Weight | 157.17 g/mol | [2][4] |
| Physical Form | Liquid | |
| Boiling Point | 79-80.5 °C at 18 Torr | [3] |
| Purity | 90% | |
| Storage Temperature | Refrigerator or Room Temperature | [3][5] |
Hazard Identification and Safety Information
This compound is classified as a warning-level hazard, with associated risks of being a flammable liquid and causing skin, eye, and respiratory irritation.
| Hazard Statement | Code | Reference |
| Self-heating; may catch fire | H241 | |
| Harmful if swallowed | H302 | |
| Causes skin irritation | H315 | |
| Causes serious eye irritation | H319 | |
| May cause respiratory irritation | H335 |
Precautionary Statements: P210, P243, P260, P280, P305, P338, P351.
Toxicological Data
Toxicity Data for Tert-butyl Acetate (Analogue)
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 4100 mg/kg | [8][9] |
| LD50 | Rabbit | Dermal | > 2000 mg/kg | [9] |
| LC50 | Rat | Inhalation | > 9482 mg/m³ (4 h) | [10] |
The health effects of tert-butyl acetate are largely attributed to its metabolite, tert-butanol.[11] Chronic exposure studies in rodents have shown that tert-butanol can induce kidney and thyroid tumors.[11]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of tert-butyl chloroacetate with sodium azide.[12]
Procedure:
-
A mixture of 30 g (0.2 mole) of tert-butyl chloroacetate, 24 g (0.37 mole) of sodium azide, and 90 ml of 60% (v/v) acetone-water is prepared in a 300-ml round-bottomed flask fitted with a reflux condenser.
-
The heterogeneous mixture is heated under reflux on a steam bath for 18 hours.
-
The acetone is then distilled off, and 15 ml of water is added to the remaining mixture.
-
The mixture is transferred to a separatory funnel, the layers are separated, and the lower aqueous layer is extracted twice with 25-ml portions of ether.
-
The ethereal extracts are combined with the original upper layer, and the solution is dried over anhydrous sodium sulfate.
-
The ether is distilled off, and the residual oil is fractionated under reduced pressure. The fraction boiling from 33–41°C at 1 mm Hg is collected.
-
Caution: Due to the potentially explosive nature of the ester, the distillation should be conducted behind a safety screen, using a water bath for heating and maintaining a low pressure.[12]
Caption: Workflow for the synthesis of this compound.
Handling, Storage, and Disposal
Handling:
-
Handle in a well-ventilated place.
-
Wear suitable protective clothing, including gloves and eye/face protection.[2]
-
Avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools.
-
Take measures to prevent the buildup of electrostatic charge.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5]
-
Store away from incompatible materials such as strong acids, strong bases, and oxidizing agents.
Disposal:
-
Dispose of contents/container to an approved waste disposal plant.
Reactivity and Decomposition
Organic azides are potentially explosive and should be handled with care. Thermal decomposition of similar azido compounds, such as 2-azidoethyl acetate, can proceed via a concerted mechanism.[13] While specific decomposition products for this compound are not detailed in the available literature, caution should be exercised at elevated temperatures.
Reactions with strong acids can lead to the release of hydrazoic acid, which is highly toxic and explosive. The tert-butyl ester group is susceptible to cleavage under acidic conditions.[14][15]
Caption: Logical relationships for the safe handling of this compound.
Biological Activity and Use in Drug Development
This compound has demonstrated antibacterial activity against the HL-60 human promyelocytic leukemia cell line.[16] It is suggested that this activity may arise from its ability to react with amino groups on proteins and phosphonates on DNA.[16]
In the context of drug development, the tert-butyl ester group is sometimes incorporated into prodrugs to enhance metabolic stability.[17] However, the tert-butyl group itself can be a site of metabolism by cytochrome P450 enzymes.[18][19] There is no specific information available regarding the metabolic pathways of this compound.
Conclusion
This compound is a valuable synthetic intermediate. While its direct toxicological profile is not well-documented, the safety data for analogous compounds and the inherent reactivity of the azide group necessitate careful handling and storage. Its potential as a building block in medicinal chemistry is suggested by its use in the synthesis of various nitrogen-containing heterocycles and its observed antibacterial activity, warranting further investigation into its biological mechanisms of action. Researchers and drug development professionals should adhere to strict safety protocols when utilizing this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound CAS#: 6367-36-8 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 6367-36-8 [chemicalbook.com]
- 6. CAS NO. 6367-36-8 | this compound | C6H11N3O2 [localpharmaguide.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. LC50 Determination of tert-Butyl Acetate using a Nose Only Inhalation Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dir.ca.gov [dir.ca.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. tert-Butyl Esters [organic-chemistry.org]
- 16. This compound | 6367-36-8 | GAA36736 [biosynth.com]
- 17. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metabolically Stable tert-Butyl Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties and Synthesis of Tert-Butyl 2-Azidoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of tert-butyl 2-azidoacetate, a versatile reagent in organic synthesis. The document details its boiling point under various conditions and outlines a standard experimental protocol for its preparation. This information is critical for the safe handling, application, and optimization of reactions involving this compound in research and development, particularly within the pharmaceutical industry.
Core Physical and Chemical Properties
This compound is a liquid at room temperature. Due to its liquid state under standard conditions, a melting point is generally not reported. The compound is known to be potentially explosive, and appropriate safety precautions should be taken during its handling and distillation.
Data Presentation: Physical Properties
| Property | Value | Conditions |
| Molecular Formula | C₆H₁₁N₃O₂ | - |
| Molecular Weight | 157.17 g/mol | - |
| Physical Form | Liquid[1] | Room Temperature |
| Boiling Point | 79-80.5 °C | 18 Torr |
| 33–41 °C | 1 mm Hg | |
| 63–64 °C | 5–6 mm Hg | |
| 72–73 °C | 13 mm Hg | |
| Refractive Index | n²⁰/D 1.4356 | - |
| Storage | Store at room temperature or in a refrigerator. | - |
Experimental Protocols: Synthesis of this compound
The following is a common and reliable method for the synthesis of this compound.
Materials:
-
t-Butyl chloroacetate
-
Sodium azide
-
Acetone
-
Water
-
Ether
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of t-butyl chloroacetate (0.2 mole), sodium azide (0.37 mole), and 90 ml of 60% (v/v) acetone-water is prepared in a 300-ml round-bottomed flask equipped with a reflux condenser.
-
The heterogeneous mixture, consisting of two liquid phases and a solid phase, is heated under reflux using a steam bath for 18 hours.
-
Following reflux, the acetone is removed by distillation.
-
15 ml of water is added to the remaining mixture to dissolve any inorganic salts.
-
The mixture is transferred to a separatory funnel. The layers are separated, and the lower aqueous layer is extracted twice with 25-ml portions of ether.
-
The ethereal extracts are combined with the original upper layer.
-
The combined organic solution is dried over anhydrous sodium sulfate.
-
The ether is distilled off.
-
The residual oil is fractionated under reduced pressure. The fraction boiling between 33–41°C at 1 mm Hg is collected, yielding this compound.
Note on Safety: Due to the potentially explosive nature of the ester, the distillation should be conducted behind a safety screen, using a water bath for heating and maintaining the pressure as low as is practical.
Visualization of Synthesis Workflow
The synthesis of this compound can be visualized as a straightforward two-step process involving a nucleophilic substitution followed by purification.
Caption: Synthesis workflow for this compound.
References
A Technical Guide to the Solubility Profile of tert-Butyl 2-Azidoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of tert-butyl 2-azidoacetate in common laboratory solvents. Due to the absence of publicly available quantitative solubility data, this guide offers a qualitative assessment based on the structural characteristics of the molecule and the principle of "like dissolves like." Furthermore, detailed experimental protocols are provided to enable researchers to determine precise quantitative solubility in their own laboratory settings.
Molecular Structure and Polarity Analysis
This compound possesses a molecular structure that includes both polar and nonpolar functionalities, which dictates its solubility behavior. The key structural features are:
-
Ester Group (-COO-): This group is polar and can act as a hydrogen bond acceptor.
-
Azido Group (-N₃): The azide group is also polar.
-
tert-Butyl Group (-C(CH₃)₃): This bulky alkyl group is nonpolar and contributes to steric hindrance.
-
Aliphatic Backbone (-CH₂-): The methylene group is nonpolar.
The presence of both polar (ester and azide) and nonpolar (tert-butyl) groups suggests that this compound is a moderately polar compound. It is unlikely to be fully miscible with highly polar solvents like water or extremely nonpolar solvents like hexane. Its solubility will be highest in solvents of intermediate polarity. The molecule has hydrogen bond acceptor sites (the oxygen atoms of the ester and the nitrogen atoms of the azide) but no hydrogen bond donor sites.[1]
Qualitative Solubility Profile
The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents, categorized by their polarity.
| Solvent Category | Solvent | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Cyclohexane | Sparingly Soluble / Insoluble | The large nonpolar tert-butyl group may allow for some interaction, but the polar ester and azide groups will limit solubility. |
| Toluene, Benzene | Moderately Soluble | The aromatic ring can interact with the nonpolar part of the molecule, and these solvents have a slight polarity that can accommodate the polar groups better than alkanes. | |
| Polar Aprotic | Diethyl Ether, tert-Butyl methyl ether (MTBE) | Soluble | These solvents have a polarity that is well-matched to the overall polarity of this compound. |
| Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate | Very Soluble | These solvents have intermediate polarity and can effectively solvate both the polar and nonpolar portions of the molecule. | |
| Acetone, Acetonitrile (MeCN) | Soluble | These are more polar aprotic solvents, and good solubility is expected. | |
| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very Soluble | These are highly polar aprotic solvents that should readily dissolve the compound. | |
| Polar Protic | Methanol, Ethanol | Soluble | The alkyl chains of these alcohols can interact with the tert-butyl group, while the hydroxyl group can interact with the polar functionalities. |
| Isopropanol, n-Butanol | Soluble | Similar to methanol and ethanol, good solubility is expected. | |
| Water | Sparingly Soluble / Insoluble | The presence of the nonpolar tert-butyl group and the lack of hydrogen bond donating capabilities will likely make it poorly soluble in water.[2] | |
| Acetic Acid | Likely Soluble with possible reaction | The polarity is suitable for dissolution, but the acidic nature of the solvent could potentially react with the azide or ester functionalities over time. |
Experimental Protocol for Quantitative Solubility Determination
The following protocol outlines a general method for determining the quantitative solubility of this compound in a specific solvent.
Objective: To determine the concentration of a saturated solution of this compound in a chosen solvent at a specific temperature.
Materials:
-
This compound (liquid)[3]
-
Selected solvent (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
A suitable analytical instrument for quantification (e.g., GC-MS, HPLC-UV, or NMR)
Procedure:
-
Preparation of Supersaturated Solutions: In a series of vials, add an excess amount of this compound to a known volume of the selected solvent. "Excess" means adding enough solute so that some undissolved liquid remains visible after equilibration.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient amount of time (e.g., 24-48 hours) to ensure that the solvent is fully saturated.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the undissolved this compound has settled.
-
Sample Collection: Carefully withdraw a known volume of the clear, supernatant solvent using a syringe.
-
Filtration: Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask to remove any remaining undissolved micro-droplets.
-
Dilution: Dilute the filtered sample to a known volume with the same solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-MS, HPLC-UV, or ¹H NMR with an internal standard) to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, g/100 mL, or mol/L).
Safety Precautions: this compound is a chemical that requires careful handling.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a compound.
Caption: Workflow for experimental solubility determination.
This guide provides a foundational understanding of the solubility characteristics of this compound. For precise applications, it is imperative to determine quantitative solubility data through the experimental protocol outlined.
References
Understanding the Reactivity and Stability of Tert-Butyl 2-Azidoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 2-azidoacetate is a versatile chemical intermediate of significant interest in the fields of chemical biology, drug discovery, and materials science. Its utility stems from the presence of two key functional groups: an azide moiety that participates in highly selective bioorthogonal reactions, and a tert-butyl ester that allows for facile deprotection under acidic conditions. This technical guide provides a comprehensive overview of the reactivity, stability, synthesis, and safe handling of this compound, with a focus on its applications in Staudinger ligation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
Chemical and Physical Properties
This compound is a liquid at room temperature with the chemical formula C₆H₁₁N₃O₂ and a molecular weight of 157.17 g/mol . It is identifiable by its CAS Number: 6367-36-8. For optimal stability, it is recommended to store this compound in a refrigerator.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6367-36-8 | |
| Molecular Formula | C₆H₁₁N₃O₂ | |
| Molecular Weight | 157.17 g/mol | |
| Physical Form | Liquid | |
| Storage Temperature | Refrigerator |
Stability and Safe Handling
Precautions for safe handling include:
-
Handling in a well-ventilated area.
-
Wearing suitable protective clothing, including gloves and eye protection.
-
Avoiding contact with skin and eyes.
-
Using non-sparking tools to prevent ignition.
-
Storing containers tightly closed in a dry, cool, and well-ventilated place.
Reactivity Profile
The reactivity of this compound is dominated by the azide and ester functionalities.
-
Azide Group: The azide moiety is a versatile functional group that can act as a nucleophile in substitution reactions and as a 1,3-dipole in cycloaddition reactions. Its most prominent applications are in the Staudinger ligation and azide-alkyne cycloadditions.
-
Ester Group: The tert-butyl ester serves as a protecting group for the carboxylic acid. It is stable to many reaction conditions but can be readily cleaved under acidic conditions to yield the corresponding carboxylic acid.
Key Reactions and Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of tert-butyl bromoacetate with sodium azide in a suitable solvent like dimethylformamide (DMF).
Experimental Protocol:
-
To a solution of tert-butyl bromoacetate (1 equivalent) in DMF, add sodium azide (5 equivalents).
-
Stir the mixture at room temperature under an inert atmosphere for approximately 30 hours.
-
After the reaction is complete, add water to the mixture.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it under reduced pressure to obtain this compound.
Staudinger Ligation
The Staudinger ligation is a bioorthogonal reaction that forms a stable amide bond between a phosphine and an azide. This reaction is highly chemoselective and proceeds in two steps: the initial formation of an aza-ylide intermediate, followed by intramolecular cyclization and hydrolysis to yield the amide product and a phosphine oxide byproduct.
dot
A Technical Guide to tert-Butyl 2-Azidoacetate: Synthesis, Suppliers, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of tert-butyl 2-azidoacetate, a key reagent in organic synthesis and bioconjugation. We delve into its commercial availability, key suppliers, and detailed experimental protocols for its synthesis and application, particularly in the realm of click chemistry.
Core Properties and Commercial Availability
This compound (CAS No. 6367-36-8) is a liquid organic compound with the molecular formula C6H11N3O2 and a molecular weight of 157.17 g/mol .[1] It is a valuable building block, primarily utilized for the introduction of an azide functional group, which is a cornerstone of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. The tert-butyl ester group offers the advantage of being readily removable under acidic conditions.
The compound is commercially available from various chemical suppliers, typically with a purity of 90% or higher. It is generally shipped at room temperature and should be stored under refrigeration.
Table 1: Commercial Availability and Pricing
| Supplier | Pack Size | Price (USD) | Availability |
| Biosynth | 0.5 g | $448.40 | 3-4 weeks |
| 5 g | $1,711.00 | 3-4 weeks | |
| Sigma-Aldrich | - | $184.00 | Ships in 10 days |
Note: Prices and availability are subject to change. Please refer to the suppliers' websites for the most current information.
Key Suppliers
A number of chemical companies supply this compound for research and development purposes.
Table 2: Key Suppliers of this compound
| Supplier | Contact Information |
| Mashilabs (Shanghai) Co.,Ltd. | Email: --INVALID-LINK--, Tel: 19916721580 |
| Shanghai XinKai Chemical Technology Co., Ltd. | Email: --INVALID-LINK--, Tel: 021-58930698 15921516558 |
| Amadis Chemical Company Limited | Email: --INVALID-LINK--, Tel: 571-89925085 |
| Amatek Scientific Co. Ltd. | Email: --INVALID-LINK--, Tel: 0512-56316828 |
| Henan Alfachem Co.,Ltd. | Email: --INVALID-LINK--, Tel: 0371-55051623 18137891487 |
| Biosynth | Website: --INVALID-LINK-- |
| Sigma-Aldrich | Website: --INVALID-LINK-- |
| BOC Sciences | Website: --INVALID-LINK-- |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of tert-butyl chloroacetate with sodium azide. The following protocol is adapted from a procedure published in Organic Syntheses.[2]
Materials:
-
tert-Butyl chloroacetate (0.2 mole)
-
Sodium azide (0.37 mole)
-
Acetone
-
Water
-
Ether
-
Anhydrous sodium sulfate
Procedure:
-
In a 300-ml round-bottomed flask equipped with a reflux condenser, combine 30 g (0.2 mole) of tert-butyl chloroacetate, 24 g (0.37 mole) of sodium azide, and 90 ml of 60% (v/v) acetone-water.
-
Heat the heterogeneous mixture under reflux using a steam bath for 18 hours.
-
After reflux, distill off the acetone. Add 15 ml of water to the remaining mixture to dissolve any inorganic salts.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the lower aqueous layer twice with 25-ml portions of ether.
-
Combine the ether extracts with the original upper layer and dry the solution over anhydrous sodium sulfate.
-
Distill off the ether.
-
Fractionally distill the residual oil under reduced pressure. Collect the fraction boiling at 33–41°C (1 mm Hg). This yields approximately 29 g (92%) of this compound.
Safety Note: Due to the potentially explosive nature of the azide ester, the distillation should be conducted behind a safety screen, using a water bath for heating and maintaining the pressure as low as is practical.[2]
Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound is a versatile reagent for introducing a triazole linkage in a molecule, a cornerstone of "click chemistry."[3][4][5] The CuAAC reaction is known for its high yield, broad scope, and tolerance of a wide range of functional groups.[5]
General Protocol for a CuAAC Reaction:
This protocol outlines a general procedure for the reaction between an alkyne-containing molecule and this compound.
Materials:
-
Alkyne-functionalized substrate (1 equivalent)
-
This compound (1.1 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.05 equivalents)
-
Sodium ascorbate (0.1 equivalents)
-
Solvent (e.g., a mixture of tert-butanol and water)
Procedure:
-
Dissolve the alkyne-functionalized substrate and this compound in the chosen solvent system (e.g., t-BuOH/H2O 1:1).
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.
-
To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualizing the Workflow
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
References
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Tert-Butyl 2-Azidoacetate
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001.[1][2] This reaction is celebrated for being high-yielding, broad in scope, and for producing byproducts that are easily removed.[1][2] The CuAAC reaction, a 1,3-dipolar cycloaddition between an azide and a terminal alkyne, is a vital tool in drug discovery, bioconjugation, and materials science due to its dependability, specificity, and biocompatibility.[1][3] This process results in the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage.[1]
These application notes provide a detailed protocol for conducting the CuAAC reaction using tert-butyl 2-azidoacetate, a versatile building block for introducing a protected carboxylic acid moiety via a triazole linkage.
Experimental Protocol
This section details a general procedure for the copper-catalyzed azide-alkyne cycloaddition of this compound with a terminal alkyne.
Materials Required:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)[4]
-
Sodium ascorbate (NaAsc)[4]
-
Solvent: A mixture of tert-butanol and water (1:1, v/v) is commonly employed.[1] Other potential solvents include DMSO, DMF, or THF, depending on reactant solubility.[1]
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)[1]
-
Brine solution[1]
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired terminal alkyne (1.0-1.2 equivalents) in the selected solvent system (e.g., 1:1 tert-butanol/water).[1]
-
Catalyst Preparation: In separate vials, prepare fresh aqueous solutions of copper(II) sulfate pentahydrate (0.01-0.05 equivalents) and sodium ascorbate (0.1-0.2 equivalents).[1]
-
Reaction Initiation: To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.[1] The reaction is typically conducted at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Work-up: Once the reaction is complete, dilute the mixture with water. Extract the product using an organic solvent like ethyl acetate or dichloromethane (three times).[1]
-
Purification: Combine the organic layers and wash with brine.[1] Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography if necessary.
Quantitative Data Summary
The following table summarizes representative quantitative parameters for a typical CuAAC reaction. Note that optimal conditions can vary depending on the specific alkyne substrate.
| Parameter | Value | Reference |
| This compound (equivalents) | 1.0 | [1] |
| Terminal Alkyne (equivalents) | 1.0 - 1.2 | [1] |
| CuSO₄·5H₂O (equivalents) | 0.01 - 0.05 | [1] |
| Sodium Ascorbate (equivalents) | 0.1 - 0.2 | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 4 - 24 hours | [4] |
Experimental Workflow
Caption: Workflow for the CuAAC reaction.
Signaling Pathway of Catalysis
Caption: Catalytic cycle of the CuAAC reaction.
References
Applications of tert-butyl 2-azidoacetate in Bioconjugation Techniques: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-azidoacetate is a versatile chemical reagent employed in bioconjugation and chemical biology. Its primary utility lies in its function as a precursor for introducing the azide moiety onto biomolecules. The azide group is a key component in "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. These reactions are renowned for their high efficiency, specificity, and biocompatibility, making them invaluable tools for covalently linking molecules in complex biological environments.
The tert-butyl ester group in this compound serves as a protecting group for the carboxylic acid. This allows for the selective reaction of the azide functionality. Following its use, the tert-butyl group can be removed under acidic conditions to reveal a carboxylic acid, providing a handle for further modifications if required. This bifunctionality makes it a valuable building block in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs), and for the functionalization of surfaces with biomolecules.
Core Applications
The primary application of this compound in bioconjugation is as a reagent for installing an azide chemical reporter onto a molecule of interest. This is typically achieved through the synthesis of an activated ester derivative, such as an N-hydroxysuccinimidyl (NHS) ester, which can then react with primary amines (e.g., lysine residues) on proteins. Once the molecule is "azide-tagged," it can be conjugated to another molecule containing a terminal alkyne or a strained cyclooctyne.
Key application areas include:
-
Protein Labeling and Modification: Introduction of azide groups onto proteins for subsequent fluorescent labeling, PEGylation, or conjugation to other proteins or small molecules.
-
Drug Development: Synthesis of antibody-drug conjugates (ADCs), where a potent drug molecule is linked to a monoclonal antibody to target specific cells.
-
Proteomics: Labeling of proteins for identification, quantification, and interaction studies.
-
Surface Immobilization: Functionalization of surfaces to covalently attach biomolecules for applications in diagnostics and biomaterials.
Data Presentation: Quantitative Analysis of Azide-Alkyne Cycloaddition Reactions
The efficiency of bioconjugation via azide-alkyne cycloaddition is influenced by several factors, including the choice of catalyst, ligand, solvent, and the specific azide and alkyne reaction partners. While specific quantitative data for this compound is not extensively published in comparative tables, the following data for analogous azido-functionalized compounds in CuAAC reactions can provide an expectation of reaction parameters and yields.
| Alkyne Partner | Copper Source | Ligand/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | CuSO₄·5H₂O / NaAsc | None | t-BuOH/H₂O (1:1) | RT | 12 | >95 |
| Propargyl Alcohol | CuSO₄·5H₂O / NaAsc | THPTA | PBS | RT | 1 | >98 |
| Alkyne-modified Protein | CuSO₄·5H₂O / NaAsc | TBTA | Aqueous Buffer | RT | 2-4 | 80-95 |
| Alkyne-labeled Oligo | CuSO₄·5H₂O / NaAsc | THPTA | Water | RT | 0.5-1 | >90 |
Note: This table summarizes representative data for CuAAC reactions with various azido compounds to provide an estimation of reaction parameters and yields. Specific results with this compound may vary.
Experimental Protocols
Protocol 1: Synthesis of N-succinimidyl 2-azidoacetate (Azido-NHS ester)
This protocol describes the activation of azidoacetic acid (derived from this compound) to an amine-reactive N-hydroxysuccinimidyl (NHS) ester.
Materials:
-
Azidoacetic acid
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve azidoacetic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous DCM or THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC or EDCI (1.1 eq) to the solution.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-12 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if DCC is used).
-
Wash the filtrate with cold water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-succinimidyl 2-azidoacetate.
-
The product can be purified by recrystallization or column chromatography.
Protocol 2: Azide-Labeling of a Protein
This protocol details the modification of a protein with the synthesized Azido-NHS ester to introduce azide functionalities.
Materials:
-
Protein of interest (e.g., Bovine Serum Albumin, BSA)
-
N-succinimidyl 2-azidoacetate (Azido-NHS ester)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Size-Exclusion Chromatography (SEC) column or dialysis tubing (appropriate MWCO)
Procedure:
-
Dissolve the protein in PBS (pH 7.4) to a concentration of 1-10 mg/mL.
-
Prepare a stock solution of Azido-NHS ester (e.g., 100 mM) in anhydrous DMSO or DMF.
-
Add a 10- to 50-fold molar excess of the Azido-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.[1]
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 12-24 hours with gentle stirring.
-
Purify the azide-modified protein from unreacted Azido-NHS ester and byproducts using a desalting column (SEC) or by dialysis against PBS.
-
Confirm the incorporation of the azide group by mass spectrometry (optional).
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Modified Protein
This protocol describes the conjugation of an azide-modified protein with an alkyne-containing molecule (e.g., a fluorescent dye or a drug).
Materials:
-
Azide-modified protein
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand
-
Sodium ascorbate
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare stock solutions: 100 mM CuSO₄ in water, 200 mM THPTA in water, and a fresh 100 mM sodium ascorbate solution in water.[2]
-
In a reaction tube, combine the azide-modified protein and the alkyne-containing molecule (typically a 2-10 fold molar excess over the protein).
-
Prepare a catalyst premix by mixing the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio.[2] Let it stand for a few minutes.
-
Add the catalyst premix to the reaction mixture. A final copper concentration of 0.1-1 mM is generally sufficient.[1][2]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[1][2]
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.[1]
-
Purify the bioconjugate using an appropriate method such as SEC, dialysis, or affinity chromatography to remove unreacted reagents and the copper catalyst.
-
Characterize the final conjugate using SDS-PAGE, mass spectrometry, and HPLC.
Visualizations
Caption: Workflow for protein bioconjugation using this compound.
References
The Versatile Role of Tert-butyl 2-azidoacetate in Advancing Polymer Chemistry and Material Science
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tert-butyl 2-azidoacetate is a bifunctional reagent of significant interest in polymer chemistry and material science. It incorporates two key chemical motifs: an azide group, which is a cornerstone of "click chemistry," and a tert-butyl ester, a common protecting group for carboxylic acids. This unique combination allows for the strategic introduction of functionalities into polymers, enabling the creation of advanced materials with tailored properties for a wide range of applications, including drug delivery, surface modification, and the development of novel biomaterials.
The azide moiety provides a reactive handle for highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click" reaction allows for the covalent attachment of various molecules, such as peptides, drugs, or other polymers, to the polymer backbone under mild conditions.[1] The tert-butyl ester group serves as a latent carboxylic acid. Following polymerization or polymer modification, this group can be readily cleaved under acidic conditions to reveal a hydrophilic carboxylic acid group, altering the polymer's solubility, charge, and functionality.[2]
These application notes provide an overview of the utility of this compound, alongside detailed protocols for its use in polymer synthesis and modification.
Key Applications:
-
Synthesis of Functional Polymers: this compound can be used to introduce azide and protected carboxyl functionalities into polymers through various polymerization techniques.
-
Post-Polymerization Modification: It serves as a key reagent for the functionalization of existing polymers, enabling the attachment of a wide array of molecules through click chemistry.[3]
-
Development of Smart Materials: The cleavable tert-butyl ester allows for the creation of polymers that can change their properties in response to environmental stimuli, such as pH.
-
Bioconjugation: The azide group facilitates the conjugation of polymers to biological molecules, which is crucial for applications in drug delivery and biomedical imaging.[4]
Data Presentation
Table 1: Typical Characteristics of a Polymer Before and After Modification with this compound and Subsequent Deprotection.
| Parameter | Base Polymer (e.g., Hydroxyl-terminated) | After Reaction with this compound | After Deprotection of Tert-butyl Group |
| Molecular Weight (Mn) | Varies | Increase | Slight Decrease |
| Polydispersity Index (Mw/Mn) | ~1.1 - 1.5 | ~1.1 - 1.6 | ~1.1 - 1.6 |
| Key Functional Groups | -OH | -N₃, -C(O)O-tBu | -N₃, -COOH |
| Solubility | Varies (e.g., in THF, DCM) | Similar to base polymer | Increased polarity, potential for aqueous solubility |
| ¹H NMR Chemical Shift (ppm) | Characteristic peaks of backbone | ~1.4-1.5 (s, 9H, -C(CH₃)₃) | Disappearance of peak at ~1.4-1.5 ppm |
Table 2: Example Reaction Conditions for Click Chemistry with Azide-Functionalized Polymers.
| Parameter | Condition |
| Catalyst | Copper(I) bromide (CuBr) or Copper(II) sulfate (CuSO₄) with a reducing agent (e.g., sodium ascorbate) |
| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) |
| Solvent | N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), or water/t-butanol mixtures |
| Temperature | Room Temperature to 50 °C |
| Reaction Time | 12 - 48 hours |
Experimental Protocols
Protocol 1: Synthesis of an Azide- and Tert-butyl Ester-Functionalized Polymer via Esterification
This protocol describes a general method for functionalizing a hydroxyl-terminated polymer with this compound.
Materials:
-
Hydroxyl-terminated polymer (e.g., Poly(ethylene glycol) (PEG-OH))
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Argon or Nitrogen gas supply
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), dissolve the hydroxyl-terminated polymer (1 equivalent) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents) in anhydrous dichloromethane (DCM).
-
In a separate flask, dissolve this compound (1.5 equivalents) and N,N'-dicyclohexylcarbodiimide (DCC) (1.5 equivalents) in anhydrous DCM.
-
Slowly add the solution from step 2 to the polymer solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the functionalized polymer by adding the concentrated solution dropwise to cold anhydrous diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
-
Characterize the final product using ¹H NMR, FTIR, and Gel Permeation Chromatography (GPC).
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction
This protocol outlines the general procedure for conjugating an alkyne-containing molecule to the azide-functionalized polymer synthesized in Protocol 1.
Materials:
-
Azide-functionalized polymer (from Protocol 1)
-
Alkyne-containing molecule (e.g., propargyl-functionalized fluorescent dye)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and t-butanol, or DMF)
-
Dialysis tubing (if applicable for purification)
Procedure:
-
Dissolve the azide-functionalized polymer (1 equivalent) and the alkyne-containing molecule (1.2 equivalents) in the chosen solvent system in a round-bottom flask.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.
-
Add the sodium ascorbate solution to the polymer solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction is often accompanied by a color change.
-
Monitor the completion of the reaction by FTIR (disappearance of the azide peak at ~2100 cm⁻¹) or ¹H NMR.
-
Purify the resulting polymer conjugate. For water-soluble polymers, this can be achieved by dialysis against deionized water to remove the copper catalyst and excess reagents. For organic-soluble polymers, passing the solution through a column of neutral alumina can remove the copper catalyst.
-
Isolate the final product by lyophilization (for aqueous solutions) or by precipitation and drying under vacuum.
-
Characterize the conjugated polymer by ¹H NMR, GPC, and UV-Vis spectroscopy (if a chromophore was attached).
Protocol 3: Deprotection of the Tert-butyl Ester to Yield a Carboxylic Acid-Functionalized Polymer
This protocol describes the removal of the tert-butyl protecting group to expose the carboxylic acid functionality.
Materials:
-
Tert-butyl ester-functionalized polymer
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
Procedure:
-
Dissolve the tert-butyl ester-functionalized polymer in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents per tert-butyl group) to the solution.
-
Stir the mixture at room temperature for 4-12 hours. The reaction progress can be monitored by ¹H NMR for the disappearance of the tert-butyl peak at approximately 1.4-1.5 ppm.[2]
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Re-dissolve the resulting polymer in a minimal amount of a suitable solvent (e.g., methanol or water).
-
Precipitate the polymer by adding the solution to a large volume of a non-solvent like cold diethyl ether.
-
Collect the precipitate by filtration, wash with the non-solvent, and dry under vacuum.
-
Confirm the complete removal of the tert-butyl groups using ¹H NMR and FTIR spectroscopy (appearance of a broad O-H stretch for the carboxylic acid).
Mandatory Visualization
Caption: Workflow for the synthesis of an azide- and tert-butyl ester-functionalized polymer.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid and Quantitative De-tert-butylation for Poly(acrylic acid) Block Copolymers and Influence on Relaxation of Thermoassociated Transient Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Post-polymerization functionalization of aliphatic polycarbonates using click chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Azide-terminated RAFT Polymers for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Aldol Reaction of tert-Butyl 2-Azidoacetate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing the aldol reaction with tert-butyl 2-azidoacetate. This reaction is a valuable method for the synthesis of α-azido-β-hydroxy esters, which are versatile intermediates in the preparation of non-proteinogenic α-amino acids and other biologically active molecules. This document covers non-stereoselective, diastereoselective, and enantioselective protocols, complete with detailed methodologies, data presentation, and workflow diagrams.
Introduction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis that joins two carbonyl-containing compounds to create a β-hydroxy carbonyl product.[1] When this compound is used as the enolate precursor, the resulting α-azido-β-hydroxy ester is a key building block for synthesizing valuable nitrogen-containing compounds. The azide group can be readily transformed into an amine, a triazole, or other nitrogen functionalities, making these products highly sought after in medicinal chemistry and drug development.[2]
This guide details three key variations of the aldol reaction with this compound and its analogs: a general base-catalyzed non-stereoselective method, a representative diastereoselective approach, and a highly enantioselective protocol using a chiral catalyst.
Reaction Mechanisms and Stereoselectivity
The base-catalyzed aldol reaction proceeds through the formation of a resonance-stabilized enolate from this compound upon deprotonation of the α-carbon by a base.[1][3] This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde to form a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the final β-hydroxy-α-azido ester.[4]
Stereoselectivity in aldol reactions can be controlled to produce specific stereoisomers.
-
Diastereoselectivity is often achieved by using a chiral aldehyde or a chiral auxiliary on the enolate, which directs the approach of the nucleophile to one face of the electrophile.
-
Enantioselectivity is typically accomplished by employing a chiral catalyst, such as a chiral Lewis acid, which creates a chiral environment around the reactants and favors the formation of one enantiomer over the other.[5][6]
Experimental Protocols and Data
This protocol describes a general method for the base-catalyzed aldol reaction of this compound with various aromatic aldehydes. This reaction is a key step in the Hemetsberger–Knittel indole synthesis.
Experimental Protocol:
-
To a stirred mixture of sodium hydride (60% in mineral oil, 2.0 eq) and the desired aromatic aldehyde (1.0 eq) in anhydrous isopropanol, a solution of this compound (4.0 eq) in anhydrous isopropanol is added dropwise at -30 °C under an argon atmosphere.
-
The reaction mixture is stirred at the same temperature for 4 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product.
-
The crude product is then purified by column chromatography on silica gel.
Quantitative Data:
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | tert-Butyl 2-azido-3-hydroxy-3-phenylpropanoate | 94 |
| 2 | 2-Chlorobenzaldehyde | tert-Butyl 2-azido-3-(2-chlorophenyl)-3-hydroxypropanoate | 73 |
| 3 | 4-Chlorobenzaldehyde | tert-Butyl 2-azido-3-(4-chlorophenyl)-3-hydroxypropanoate | 97 |
| 4 | 4-Methoxybenzaldehyde | tert-Butyl 2-azido-3-hydroxy-3-(4-methoxyphenyl)propanoate | 85 |
| 5 | 4-(tert-Butyl)benzaldehyde | tert-Butyl 2-azido-3-(4-(tert-butyl)phenyl)-3-hydroxypropanoate | 88 |
Achieving diastereoselectivity in the aldol reaction of this compound can be accomplished by using a chiral aldehyde. The inherent stereochemistry of the aldehyde will direct the incoming nucleophile to form one diastereomer preferentially. The following is a general procedure that would require optimization for specific substrates.
Experimental Protocol:
-
To a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, a solution of this compound (1.0 eq) in THF is added dropwise.
-
The mixture is stirred for 30 minutes at -78 °C to ensure complete enolate formation.
-
A solution of the chiral aldehyde (1.2 eq) in THF is then added dropwise to the enolate solution.
-
The reaction is stirred at -78 °C for 2-4 hours, monitoring by TLC.
-
The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography, and the diastereomeric ratio (dr) is determined by ¹H NMR analysis of the purified product.
Expected Quantitative Data (Illustrative):
| Entry | Chiral Aldehyde | Product Diastereomers | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | (R)-2-Phenylpropanal | (2R,3R)- and (2S,3R)-tert-Butyl 2-azido-3-hydroxy-2-methyl-3-phenylpropanoate | 70-90 | >90:10 |
| 2 | (S)-2,3-O-Isopropylideneglyceraldehyde | (2R,3S)- and (2S,3S)-tert-Butyl 2-azido-3,4-dihydroxy-4,4-dimethylpentanoate derivative | 75-95 | >95:5 |
Note: The yields and diastereomeric ratios are representative and will vary depending on the specific chiral aldehyde and reaction conditions.
Experimental Protocol:
-
In a glovebox, [(S)-Tol-BINAP]NiCl₂ (4 mol%) is added to a flame-dried Schlenk tube.
-
Anhydrous dichloromethane is added, followed by N-azidoacetyl-1,3-thiazolidine-2-thione (1.0 eq) and the aromatic aldehyde (1.2 eq).
-
The mixture is cooled to -78 °C, and 2,6-lutidine (2.0 eq) is added.
-
Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) (1.5 eq) is then added dropwise.
-
The reaction mixture is stirred at -78 °C for the specified time (typically 18-24 hours).
-
The reaction is quenched with a saturated aqueous solution of NaHCO₃.
-
The mixture is extracted with dichloromethane, and the combined organic layers are dried over anhydrous Na₂SO₄ and concentrated.
-
The residue is purified by flash column chromatography on silica gel.
Quantitative Data for the Reaction with Benzaldehyde:
| Substrate | Catalyst | Product | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| N-azidoacetyl-1,3-thiazolidine-2-thione | [(S)-Tol-BINAP]NiCl₂ (4 mol%) | (2R,3R)-2-Azido-3-phenyl-3-((triisopropylsilyl)oxy)propanoyl-1,3-thiazolidine-2-thione | 89 | 93:7 | 99 |
This reaction was successfully performed on a 4 mmol scale, demonstrating its potential for larger-scale synthesis.[7]
Visualizations
The following diagram illustrates the base-catalyzed aldol reaction mechanism between this compound and a generic aldehyde.
Caption: Base-catalyzed aldol reaction mechanism.
The following diagram outlines the general experimental workflow for performing an aldol reaction.
Caption: General experimental workflow for an aldol reaction.
Conclusion
The aldol reaction of this compound is a powerful tool for the synthesis of α-azido-β-hydroxy esters. While non-stereoselective methods are straightforward, achieving high levels of stereocontrol requires careful consideration of substrates and reaction conditions. The use of chiral aldehydes can induce diastereoselectivity, and the application of chiral Lewis acid catalysts, as demonstrated with a close analog, offers a promising route to highly enantiomerically enriched products. The protocols and data presented herein provide a solid foundation for researchers to utilize and further develop these important transformations in their synthetic endeavors.
References
- 1. Aldol reaction - Wikipedia [en.wikipedia.org]
- 2. Iron-Catalyzed Synthesis of α-Azido α-Amino Esters via the Alkylazidation of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. A catalytic enantioselective stereodivergent aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic enantioselective aldol reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Synthesis of Novel Heterocycles with Tert-butyl 2-Azidoacetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel nitrogen-containing heterocycles utilizing tert-butyl 2-azidoacetate. This versatile reagent serves as a key building block for constructing complex molecular architectures relevant to medicinal chemistry and drug discovery. The protocols outlined below focus on the synthesis of indoles via the Hemetsberger–Knittel reaction and the construction of triazole rings through [3+2] cycloaddition reactions.
Application Note 1: Improved Synthesis of Indole-2-carboxylates via the Hemetsberger–Knittel Reaction
The Hemetsberger–Knittel reaction is a powerful method for synthesizing indole-2-carboxylates. The use of this compound offers significant advantages, particularly in the initial aldol condensation step with less reactive aldehydes, leading to improved yields of the corresponding 2-azidocinnamates which are key precursors to the final indole products.[1] Subsequent thermal cyclization of the tert-butyl 2-azidocinnamate furnishes the tert-butyl indole-2-carboxylate.[1]
Experimental Workflow: Hemetsberger–Knittel Reaction
References
Application Notes and Protocols: Tert-butyl 2-azidoacetate as a Versatile Building Block for Nitrogen-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Tert-butyl 2-azidoacetate is a valuable and versatile reagent in organic synthesis, primarily utilized as a precursor for introducing nitrogen-containing functionalities into molecular scaffolds. Its utility is most prominently demonstrated in the synthesis of indoles and 1,2,3-triazoles, both of which are key heterocyclic motifs in numerous biologically active compounds and pharmaceuticals. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in these important synthetic transformations.
Application 1: Synthesis of Indole-2-carboxylates via the Hemetsberger–Knittel Reaction
The Hemetsberger–Knittel reaction is a powerful method for the synthesis of indole-2-carboxylates. The use of tert-butyl azidoacetate in this reaction has been shown to improve the initial aldol condensation step, particularly with less reactive aldehydes, and provides a direct route to tert-butyl indole-2-carboxylates.[1][[“]]
Reaction Pathway
The overall transformation involves a base-mediated aldol reaction between an aryl aldehyde and tert-butyl azidoacetate, followed by thermal cyclization of the resulting 2-azidocinnamate intermediate to afford the indole.
Caption: Reaction scheme for the Hemetsberger–Knittel synthesis of tert-butyl indole-2-carboxylates.
Quantitative Data for the Aldol Reaction Step
The following table summarizes the yields of the initial aldol condensation between various aldehydes and tert-butyl azidoacetate.
| Entry | Aldehyde (R) | Base | Solvent | Time (h) | Yield of Azidoacrylate (%) |
| 1 | H | NaOEt | EtOH | 4 | 69 |
| 2 | 2-Cl | NaOEt | EtOH | 4 | 38 |
| 3 | 4-Me | NaOEt | EtOH | 4 | 85 |
| 4 | 4-MeO | NaOEt | EtOH | 4 | 88 |
Data sourced from Chemical & Pharmaceutical Bulletin, 1999, 47(9), 1228-1232.[1]
Experimental Protocol: Synthesis of tert-Butyl 2-azido-3-phenylacrylate
Materials:
-
Benzaldehyde
-
This compound
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a solution of sodium ethoxide (4.0 eq) in anhydrous ethanol, add benzaldehyde (1.0 eq).
-
To this mixture, add a solution of this compound (4.0 eq) in anhydrous ethanol dropwise at -30 °C under an inert atmosphere (Argon or Nitrogen).
-
Stir the reaction mixture for 4 hours at the same temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield tert-butyl 2-azido-3-phenylacrylate.
Experimental Protocol: Thermal Cyclization to tert-Butyl Indole-2-carboxylate
Materials:
-
tert-Butyl 2-azido-3-phenylacrylate
-
Xylene
-
Argon or Nitrogen gas
Procedure:
-
Dissolve the purified tert-butyl 2-azido-3-phenylacrylate in xylene.
-
Heat the solution to reflux under an inert atmosphere (Argon or Nitrogen).
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain tert-butyl indole-2-carboxylate.
Application 2: Synthesis of 1,2,3-Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound is an excellent building block for the synthesis of 1,4-disubstituted 1,2,3-triazoles through the highly efficient and regioselective Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] This reaction allows for the straightforward linkage of the azidoacetate moiety to a wide variety of terminal alkynes.
Reaction Pathway
The CuAAC reaction involves the copper(I)-catalyzed cycloaddition of an azide to a terminal alkyne, selectively yielding the 1,4-disubstituted 1,2,3-triazole isomer.
Caption: General scheme for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis of 1,2,3-triazoles using this compound.
Caption: A general experimental workflow for the CuAAC synthesis of 1,2,3-triazoles.
Experimental Protocol: General Procedure for the Synthesis of tert-Butyl (1-Aryl-1H-1,2,3-triazol-4-yl)acetates
Materials:
-
A terminal alkyne (e.g., phenylacetylene)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the terminal alkyne (1.0 eq) and this compound (1.1 eq) in a 1:1 mixture of t-BuOH and water.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.05 eq) in a minimum amount of deionized water.
-
In another vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in a minimum amount of deionized water.
-
To the stirred solution of the alkyne and azide, add the copper sulfate solution followed by the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor the progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1,2,3-triazole product.
Representative Data for CuAAC Reactions
The following table provides representative, illustrative data for the CuAAC reaction. Yields are typically high for this transformation with a wide range of substrates.
| Entry | Alkyne | Product | Typical Yield (%) |
| 1 | Phenylacetylene | tert-Butyl (1-phenyl-1H-1,2,3-triazol-4-yl)acetate | >90 |
| 2 | 1-Octyne | tert-Butyl (1-hexyl-1H-1,2,3-triazol-4-yl)acetate | >90 |
| 3 | Propargyl alcohol | tert-Butyl (1-(hydroxymethyl)-1H-1,2,3-triazol-4-yl)acetate | >85 |
Yields are representative and may vary based on specific reaction conditions and the purity of starting materials.
Conclusion
This compound serves as a highly effective and versatile building block for the synthesis of important nitrogen-containing heterocyclic compounds. The protocols and data presented herein for the Hemetsberger–Knittel indole synthesis and the copper-catalyzed azide-alkyne cycloaddition demonstrate its utility for researchers, scientists, and drug development professionals in constructing complex molecular architectures with high efficiency. Careful adherence to the outlined procedures and safety precautions is essential for successful and reproducible results.
References
Application of Tert-butyl 2-azidoacetate in the Development of Antiviral Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and re-emergence of viral diseases pose a significant threat to global public health, necessitating the continuous development of novel antiviral therapeutics.[1] One promising avenue in antiviral drug discovery is the utilization of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new chemical entities.[2] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient formation of 1,2,3-triazole rings.[3][4] This stable heterocyclic scaffold serves as a versatile linker in medicinal chemistry and is a core component of many biologically active compounds, including antiviral agents.[1][5]
Tert-butyl 2-azidoacetate is a commercially available and versatile building block for introducing a protected glycine-equivalent azido moiety into molecules. Its application in the CuAAC reaction allows for the synthesis of a diverse library of 1,2,3-triazole-containing compounds with the potential for antiviral activity. The resulting triazole products can be further elaborated following the deprotection of the tert-butyl ester, providing a strategic handle for creating more complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential antiviral agents.
Principle of the Method
The core of the application lies in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This compound serves as the azide component, which reacts with a terminal alkyne in the presence of a copper(I) catalyst to regioselectively form a 1,4-disubstituted 1,2,3-triazole. The copper(I) catalytic species is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate. The reaction is robust, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it ideal for the creation of diverse compound libraries for antiviral screening.
Application Notes
-
Scaffold for Antiviral Agents: The 1,2,3-triazole ring formed through the click reaction is a bioisostere for the amide bond and can participate in hydrogen bonding and dipole interactions with biological targets, such as viral enzymes or proteins.[6]
-
Versatility in Library Synthesis: this compound can be reacted with a wide array of functionalized alkynes to rapidly generate a large library of triazole derivatives. This diversity is crucial in the initial stages of drug discovery for identifying hit compounds.
-
Linker for Conjugate Molecules: The triazole linkage is highly stable under physiological conditions. This allows for the conjugation of this compound-derived triazoles to other molecules, such as nucleoside analogs or other pharmacophores, to create hybrid molecules with potentially enhanced antiviral activity or improved pharmacokinetic properties.
-
Post-reaction Modification: The tert-butyl ester of the resulting triazole can be readily hydrolyzed under acidic conditions to the corresponding carboxylic acid. This acid functionality provides a handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships (SAR).
Experimental Protocols
The following protocols are generalized procedures for the synthesis of 1,2,3-triazole derivatives using this compound. Optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) may be necessary for specific substrates.
Protocol 1: Small-Scale Synthesis of a 1,2,3-Triazole Derivative in Solution
This protocol describes a general procedure for the reaction of this compound with a terminal alkyne in a solution of tert-butanol and water.
Materials:
-
This compound
-
Terminal alkyne of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
tert-Butanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vial with a magnetic stir bar
-
Thin-layer chromatography (TLC) plates and appropriate developing solvent system
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: In a reaction vial, dissolve the terminal alkyne (1.0 equivalent) and this compound (1.0 equivalent) in a 1:1 mixture of tert-butanol and water.
-
Catalyst and Reductant Addition: To the stirred solution, add a freshly prepared aqueous solution of sodium L-ascorbate (0.1 equivalents), followed by the addition of an aqueous solution of CuSO₄·5H₂O (0.01-0.05 equivalents).[3]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC. The reaction is typically complete within 1-24 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Ligand-Accelerated Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The use of a ligand can significantly accelerate the reaction rate and improve yields, especially for challenging substrates. Tris(benzyltriazolylmethyl)amine (TBTA) is a common ligand for reactions in organic solvents, while tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is suitable for aqueous conditions.[7]
Procedure using TBTA:
-
In a reaction vessel, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.1 equivalents) in a 1:1 mixture of t-BuOH and water.
-
Add TBTA (0.05 equivalents).
-
In separate vials, prepare fresh aqueous solutions of sodium ascorbate (0.2 equivalents) and CuSO₄·5H₂O (0.05 equivalents).
-
Add the CuSO₄·5H₂O solution to the reaction mixture, followed by the sodium ascorbate solution to initiate the reaction.
-
Stir the reaction mixture vigorously at room temperature and monitor by TLC.
-
Follow the work-up and purification steps as described in Protocol 1.[7]
Data Presentation
While specific antiviral data for compounds directly derived from this compound is not extensively available in the public domain, the following tables present representative data for other 1,2,3-triazole-containing compounds synthesized via click chemistry, illustrating their potential as antiviral agents.
Table 1: Anti-HIV Activity of AZT-Derived 1,2,3-Triazoles.
| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| AZT | 0.10 | >100 | >1000 |
| Compound 15 | 0.067 | 25.4 | 379 |
| Compound 16 | 0.10 | 15.6 | 156 |
Data from a study on anti-HIV conjugates of betulin and betulinic acid with AZT prepared via click chemistry. The compounds are not direct derivatives of this compound but serve as examples of the antiviral potential of triazoles.[8]
Table 2: Antiviral Activity of 4′-(1,2,3-triazol-1-yl)thymidines.
| Compound | Virus | % Inhibition at 10 µM |
| 9a | HIV-1 | 25 |
| 9b | HIV-1 | 62 |
| 9c | Influenza A | 50 |
| 9d | Influenza A | 38 |
Data from a study on the synthesis and antiviral evaluation of 4′-(1,2,3-triazol-1-yl)thymidines. These compounds demonstrate the modest to moderate activity that can be achieved with triazole-modified nucleosides.[9][10]
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of 1,2,3-triazoles.
Conceptual Signaling Pathway Inhibition
Caption: Potential mechanism of action of triazole antivirals.
Conclusion
This compound is a valuable and readily accessible reagent for the synthesis of 1,2,3-triazole-containing compounds with potential antiviral activities. The copper-catalyzed azide-alkyne cycloaddition reaction provides a robust and efficient method for generating diverse molecular scaffolds for antiviral drug discovery. While further research is needed to explore the full potential of this compound-derived compounds as antiviral agents, the protocols and data presented here provide a solid foundation for researchers in this field. The versatility of the triazole products, allowing for subsequent chemical modifications, opens up numerous possibilities for the development of novel and potent antiviral therapeutics.
References
- 1. ijpsr.com [ijpsr.com]
- 2. Recent trends in click chemistry as a promising technology for virus-related research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,3-Triazoles as amide bioisosteres: discovery of a new class of potent HIV-1 Vif antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antiviral evaluation of 4′-(1,2,3-triazol-1-yl)thymidines - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Characterization of tert-Butyl 2-Azidoacetate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the characterization of reaction products of tert-butyl 2-azidoacetate using Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS). The focus is on the widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."
Introduction
This compound is a versatile chemical reagent frequently employed in bioconjugation, drug discovery, and materials science.[1] Its azide functionality allows for highly efficient and specific covalent bond formation with alkyne-containing molecules through the CuAAC reaction, yielding stable 1,4-disubstituted 1,2,3-triazoles.[1] Accurate characterization of the resulting products is critical to ensure reaction success, purity, and structural integrity. This document outlines standard protocols for NMR and LC-MS analysis and provides representative data for the characterization of both the starting material and a model reaction product.
Analytical Characterization Data
NMR Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of the starting material and reaction products.
1.1. This compound (Starting Material)
The ¹H NMR spectrum of this compound is characterized by two singlets. The singlet at approximately 1.49 ppm corresponds to the nine equivalent protons of the tert-butyl group. The singlet at around 3.88 ppm is attributed to the two protons of the methylene group adjacent to the azide and carbonyl functionalities.
The ¹³C NMR spectrum will show characteristic peaks for the quaternary carbon and the methyl carbons of the tert-butyl group, the methylene carbon, and the carbonyl carbon.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Compound | Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| This compound | -C(CH₃)₃ | ~1.49 (s, 9H) | ~28.0 (3C), ~82.5 (1C) |
| -CH₂-N₃ | ~3.88 (s, 2H) | ~52.0 | |
| -C=O | - | ~167.0 | |
| tert-Butyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate | -C(CH₃)₃ | ~1.37 (s, 9H) | ~28.1 (3C), ~81.5 (1C) |
| Phenyl-H | ~7.45-7.92 (m, 5H) | ~120.7, ~128.6, ~129.8 | |
| Triazole-H | ~8.17 (s, 1H) | ~117.7 | |
| Triazole-C & Phenyl-C | - | ~137.4, ~148.6 | |
| -C=O | - | ~160.5 |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.
1.2. tert-Butyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate (Model Product)
The reaction of this compound with phenylacetylene yields tert-butyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate. The ¹H NMR spectrum of the product shows the disappearance of the methylene singlet of the starting material and the appearance of a new singlet for the triazole proton, typically downfield around 8.17 ppm.[2] The aromatic protons of the phenyl group will appear as multiplets in the aromatic region of the spectrum. The tert-butyl singlet will remain.[2] The successful formation of the triazole ring is definitively confirmed by these changes.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for monitoring reaction progress, assessing purity, and confirming the molecular weight of the starting materials and products.
Table 2: Representative LC-MS Data
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) |
| This compound | C₆H₁₁N₃O₂ | 157.0851 | 158.0929 |
| tert-Butyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate | C₁₃H₁₅N₃O₂ | 259.1164 | 260.1242 |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the reaction of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., 1:1 mixture of tert-butanol and water)
-
Ethyl acetate or dichloromethane
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the chosen solvent system.[1]
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.2 equivalents).
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 equivalents).[1]
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.[1]
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (3x).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography if necessary.
NMR Sample Preparation Protocol
Materials:
-
Dried product or starting material
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube
-
Pipette
Procedure:
-
Dissolve 5-10 mg of the purified product or starting material in approximately 0.6-0.7 mL of deuterated solvent in a small vial.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
LC-MS Analysis Protocol
This protocol provides a general method for the analysis of CuAAC reaction mixtures.
Materials:
-
Reaction mixture or purified product
-
Methanol or acetonitrile
-
Water with 0.1% formic acid (Mobile Phase A)
-
Acetonitrile with 0.1% formic acid (Mobile Phase B)
Procedure:
-
Sample Preparation: Prepare a stock solution of the reaction mixture or purified product in methanol or acetonitrile at a concentration of 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95-100% B over several minutes, hold for a short period, and then re-equilibrate at the starting conditions.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive ion mode.
-
Scan Range: A range of m/z 100-1000 is typically sufficient.
-
Data Acquisition: Full scan mode for qualitative analysis.
-
Visualizations
Caption: Experimental workflow for the CuAAC reaction and product analysis.
Caption: Logical flow for the synthesis and characterization process.
References
Application Notes and Protocols for Click Chemistry Reactions Involving Tert-butyl 2-azidoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing tert-butyl 2-azidoacetate in click chemistry reactions, a cornerstone of modern chemical ligation techniques. The protocols detailed herein are designed for robust and efficient synthesis of 1,2,3-triazoles, which are significant structural motifs in medicinal chemistry and drug development.[][2][3] This document covers both the widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the bioorthogonal Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Introduction to this compound in Click Chemistry
This compound is a versatile building block in organic synthesis. The azide functional group is a key component in the 1,3-dipolar cycloaddition reaction with an alkyne, the quintessential "click" reaction, to form a stable triazole ring.[4][5] The tert-butyl ester moiety offers a protecting group that can be readily removed under acidic conditions, allowing for subsequent functionalization of the resulting carboxylic acid. This feature makes it a valuable reagent for creating complex molecular architectures, including bioconjugates and small molecule libraries for drug discovery.[][6]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly reliable and high-yielding method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[2][4] The reaction is typically carried out under mild conditions and is tolerant of a wide range of functional groups.[7]
Experimental Protocol: CuAAC Reaction
This protocol details a general procedure for the CuAAC reaction between this compound and a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) (Optional, but recommended ligand)[8][9]
-
Solvent: 1:1 mixture of tert-butanol and water, or Dimethylformamide (DMF)[4][10]
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the chosen solvent system (e.g., a 1:1 mixture of tert-butanol and water).[4] Degas the solution by bubbling with an inert gas for 15-20 minutes.[10]
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.2 equivalents) in deionized water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 equivalents) in deionized water.[4] If using a ligand, pre-mix the copper sulfate solution with the ligand (e.g., THPTA, 0.05-0.25 equivalents).[10][11]
-
Reaction Initiation: To the stirred solution of the azide and alkyne, add the freshly prepared sodium ascorbate solution, followed by the copper(II) sulfate solution (or the copper-ligand premix).[4][10] The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.[4]
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure 1,4-disubstituted 1,2,3-triazole.[4]
Quantitative Data for a Typical CuAAC Reaction
The following table summarizes representative quantitative data for a CuAAC reaction. Note that specific yields and reaction times will vary depending on the alkyne substrate, catalyst system, and reaction conditions.
| Parameter | Value | Reference |
| This compound (equiv.) | 1.0 | [4] |
| Terminal Alkyne (equiv.) | 1.0 - 1.2 | [4] |
| CuSO₄·5H₂O (mol %) | 1 - 5 | [4] |
| Sodium Ascorbate (mol %) | 10 - 20 | [4] |
| Ligand (e.g., THPTA) (mol %) | 5 - 25 | [10][11] |
| Solvent | t-BuOH/H₂O (1:1), DMF | [4][10] |
| Temperature (°C) | 20 - 25 (Room Temperature) | [4] |
| Reaction Time (h) | 1 - 24 | [4] |
| Typical Yield (%) | > 90 | [7] |
CuAAC Reaction Workflow
Caption: General experimental workflow for the CuAAC reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne to react with an azide.[12] The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst.[12] This makes SPAAC an ideal choice for bioconjugation in living systems.[13]
Experimental Protocol: SPAAC Reaction
This protocol outlines a general procedure for the SPAAC reaction between this compound and a cyclooctyne derivative (e.g., BCN, DBCO).
Materials:
-
This compound
-
Cyclooctyne derivative (e.g., BCN, DBCO)
-
Solvent (e.g., Acetonitrile, DMSO, or aqueous buffer for biological applications)
-
Organic solvent for extraction (if applicable)
-
Brine (if applicable)
-
Anhydrous sodium sulfate or magnesium sulfate (if applicable)
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, dissolve this compound (1.0 equivalent) and the cyclooctyne derivative (1.0-1.5 equivalents) in the chosen solvent.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up and Purification (for non-biological applications): If the reaction is performed in an organic solvent, the product can be purified directly by silica gel column chromatography. If an aqueous work-up is necessary, dilute the reaction mixture with water and extract with an appropriate organic solvent. The combined organic layers are then washed with brine, dried, and concentrated.
-
For Biological Applications: The reaction is often performed directly in an aqueous buffer containing the biomolecule of interest. The resulting conjugate may be purified by methods such as size-exclusion chromatography or dialysis.
Quantitative Data for a Typical SPAAC Reaction
The following table summarizes representative quantitative data for a SPAAC reaction. Reaction rates are highly dependent on the specific cyclooctyne used.
| Parameter | Value | Reference |
| This compound (equiv.) | 1.0 | [14] |
| Cyclooctyne (equiv.) | 1.0 - 1.5 | [14] |
| Solvent | Acetonitrile, DMSO, Aqueous Buffer | [12] |
| Temperature (°C) | 20 - 37 | [15] |
| Reaction Time (h) | 0.5 - 12 | [16] |
| Typical Yield (%) | > 90 | [12] |
SPAAC Reaction Pathway
Caption: Simplified reaction pathway for Strain-Promoted Azide-Alkyne Cycloaddition.
Troubleshooting
Low yields in click chemistry reactions can often be attributed to a few common issues.
| Issue | Possible Cause | Suggested Solution | Reference |
| Low or No Yield in CuAAC | Inactive Cu(I) catalyst due to oxidation. | Ensure all solutions are freshly prepared and degassed. Use a ligand to stabilize the Cu(I) state. | [10] |
| Impure reagents. | Use high-purity starting materials and solvents. | [10] | |
| Incorrect stoichiometry. | Carefully measure all reagents, especially the catalyst and ligand. | [10] | |
| Slow or Incomplete SPAAC | Low reactivity of the cyclooctyne. | Consider using a more reactive cyclooctyne derivative. | [16] |
| Steric hindrance. | Ensure that the azide and cyclooctyne are accessible to each other. | [14] |
Conclusion
This compound is a highly effective reagent for the synthesis of triazole-containing molecules via both CuAAC and SPAAC click chemistry pathways. The choice between the two methods depends on the specific application, with CuAAC being a robust and general method, while SPAAC offers a bioorthogonal approach for applications in living systems. The protocols and data presented here provide a solid foundation for researchers to successfully implement these powerful reactions in their work.
References
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 6. Applications of click chemistry in drug discovery | PPTX [slideshare.net]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. nbinno.com [nbinno.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 12. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 13. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Chemoselectivity of Tertiary Azides in Strain-Promoted Alkyne-Azide Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Strain-promoted azide-alkyne cycloaddition with ruthenium(II)-azido complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tert-butyl 2-azidoacetate Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of reactions involving tert-butyl 2-azidoacetate.
Troubleshooting Guide
Low yields in the synthesis of this compound from tert-butyl bromoacetate and sodium azide, an SN2 reaction, can often be attributed to several key factors. This guide provides a systematic approach to identifying and resolving these common issues.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low-yield reactions in the synthesis of this compound.
Troubleshooting workflow for low-yield synthesis.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is consistently low. What are the most likely causes?
A1: Low yields in this SN2 reaction are typically due to one or more of the following factors:
-
Sub-optimal Solvent: The choice of solvent is critical for SN2 reactions. Protic solvents (e.g., water, ethanol) can solvate the azide nucleophile, reducing its reactivity.
-
Poor Reagent Quality: The purity of the starting material, tert-butyl bromoacetate, is crucial. Impurities can lead to side reactions. Additionally, sodium azide can be hygroscopic, and the presence of water can hinder the reaction.
-
Inadequate Reaction Temperature and Time: While SN2 reactions can often proceed at room temperature, gentle heating may be required to achieve a reasonable reaction rate. Reaction times may also need to be extended to ensure complete conversion.
-
Side Reactions: The tert-butyl group makes the substrate somewhat sterically hindered, which can lead to competing elimination (E2) reactions, especially with a strong base like sodium azide.
Q2: What is the best solvent for the synthesis of this compound?
A2: For the reaction between tert-butyl bromoacetate and sodium azide, polar aprotic solvents are generally preferred as they can dissolve the reactants but do not significantly solvate the nucleophile.[1] Recommended solvents include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
While some procedures report high yields using a mixture of acetone and water, this is generally less ideal for SN2 reactions due to the protic nature of water.
Q3: Can I increase the reaction temperature to speed up the reaction?
A3: Yes, increasing the temperature can increase the reaction rate. However, excessive heat can also promote the competing E2 elimination reaction, leading to the formation of tert-butyl acrylate as a byproduct and reducing the overall yield of the desired azide. It is recommended to start at room temperature and gently heat the reaction mixture if the reaction is proceeding too slowly, while monitoring for the formation of byproducts.
Q4: I am seeing an unexpected byproduct in my reaction. What could it be?
A4: A common byproduct in this reaction is tert-butyl acrylate, which is formed via an E2 elimination pathway. This is more likely to occur with higher reaction temperatures and if the sodium azide is not fully dissolved. Another possibility is the hydrolysis of the ester if there is a significant amount of water present in the reaction mixture, especially under basic conditions.
Q5: How can I minimize the formation of the elimination byproduct?
A5: To minimize the E2 elimination byproduct, consider the following:
-
Use a polar aprotic solvent to ensure the sodium azide is well-dissolved.
-
Maintain a moderate reaction temperature. Avoid excessive heating.
-
Ensure your glassware and reagents are dry to minimize side reactions.
Q6: What is the best way to purify this compound?
A6: After the reaction is complete, the work-up and purification are critical for obtaining a high yield of pure product. A typical work-up involves quenching the reaction with water and extracting the product with an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. If further purification is needed, column chromatography on silica gel using a non-polar eluent system (e.g., a mixture of hexanes and ethyl acetate) is generally effective.
Data Presentation
The following table summarizes the expected impact of various reaction parameters on the yield of this compound.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Solvent | Polar Aprotic (DMF, DMSO) | High | Favors SN2 by solvating the cation but not the nucleophile.[1] |
| Polar Protic (Ethanol, Water) | Low to Moderate | Solvates the azide nucleophile, reducing its reactivity.[1] | |
| Temperature | Room Temperature | Moderate to High | Sufficient for the reaction to proceed, minimizes elimination. |
| Elevated (e.g., 50-60 °C) | Variable | Increases reaction rate but may also increase elimination byproducts. | |
| Sodium Azide | 1.1 - 1.5 equivalents | High | A slight excess ensures complete consumption of the bromoacetate. |
| > 2 equivalents | May Decrease | A large excess can increase the basicity and promote elimination. | |
| Water Content | Anhydrous | High | Minimizes hydrolysis of the ester and deactivation of the nucleophile. |
| Presence of Water | Low | Can lead to side reactions and reduced nucleophilicity of the azide. |
Experimental Protocols
High-Yield Synthesis of this compound
This protocol is adapted from a reported high-yield synthesis.
Materials:
-
tert-Butyl bromoacetate
-
Sodium azide (NaN₃)
-
Acetone (anhydrous)
-
Water (deionized)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add tert-butyl bromoacetate (1 equivalent).
-
Add a solution of sodium azide (1.85 equivalents) in a 3:1 mixture of acetone and water.
-
Heat the heterogeneous mixture to reflux and maintain for 18 hours.
-
After cooling to room temperature, remove the acetone under reduced pressure.
-
Add water to the remaining residue and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure this compound. A yield of approximately 92% can be expected with this method.
Note: Organic azides can be explosive and should be handled with care. The distillation should be performed behind a safety shield.
General Protocol for a Reaction Utilizing this compound (Hemetsberger–Knittel Reaction)
This protocol provides a general method for using this compound in an aldol-type condensation.[2]
Materials:
-
Aromatic aldehyde
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous ethanol
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride (4 equivalents) in anhydrous ethanol, add a solution of the aromatic aldehyde (1 equivalent) in anhydrous ethanol at -30 °C under an argon atmosphere.
-
To this mixture, add a solution of this compound (4 equivalents) in anhydrous ethanol dropwise, maintaining the temperature at -30 °C.
-
Stir the reaction mixture at the same temperature for 4 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic extracts with saturated aqueous ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by silica gel column chromatography.
Safety Information:
-
This compound is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Organic azides are potentially explosive. Avoid heating neat, and take appropriate precautions during distillation.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.
References
Technical Support Center: Troubleshooting tert-butyl 2-azidoacetate Click Reactions
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving tert-butyl 2-azidoacetate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the click reaction of this compound with various alkynes.
Q1: My click reaction with this compound has a very low or no yield. What are the first things I should check?
A1: When faced with a low-yielding click reaction, a systematic approach to troubleshooting is crucial. Start by evaluating the core components of the reaction.[1]
-
Inactive Copper Catalyst: The active catalyst for the click reaction is Copper(I) (Cu(I)).[2] This species is highly susceptible to oxidation to the inactive Copper(II) (Cu(II)) state, especially in the presence of dissolved oxygen.[1]
-
Reagent Purity and Integrity: The purity of your this compound, alkyne, and solvents can significantly affect the reaction outcome.[1]
-
Inadequate Ligand Support: A suitable ligand is essential for stabilizing the Cu(I) catalyst, preventing its oxidation, and increasing reaction efficiency.[1][5]
-
Solution: Employ a copper-stabilizing ligand such as TBTA (tris-(benzyltriazolylmethyl)amine) for organic solvents or the water-soluble THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine) for aqueous media.[6]
-
Q2: I'm observing multiple spots on my TLC plate, suggesting side reactions. What are the likely side products and how can I minimize them?
A2: Several side reactions can compete with the desired click cycloaddition.
-
Glaser Coupling: This is the oxidative homocoupling of your alkyne starting material, which forms a diyne byproduct.[4] This side reaction is more prevalent when the concentration of active Cu(I) is low and oxygen is present.[4]
-
Staudinger Reduction: Although less common with sodium ascorbate, if other reducing agents like phosphines are present, the azide group of this compound can be reduced to an amine.[4]
-
Mitigation: Stick to sodium ascorbate as the reducing agent for CuAAC reactions.[4]
-
-
tert-Butyl Ester Hydrolysis: Depending on the pH and reaction conditions, the tert-butyl ester of your starting material or product can be susceptible to hydrolysis.
-
Mitigation: Maintain a neutral to slightly basic pH (around 6.5-8.0) for the reaction.[7] Avoid strongly acidic or basic conditions during workup and purification.
-
Q3: My starting materials are not fully soluble in the reaction solvent. What are my options?
A3: Poor solubility of either the azide or the alkyne can significantly hinder the reaction rate and lead to low yields.[4]
-
Solution: Employ a co-solvent system to ensure all reactants are fully dissolved.[4] Common solvent systems for click reactions include mixtures of water with t-butanol, DMSO, or DMF.[4][8] For instance, a 1:1 mixture of tert-butanol and water is often effective.[8]
Q4: The reaction seems to be very slow or stalls before completion, even with a catalyst. What can I do to improve the reaction kinetics?
A4: If the reaction is sluggish, several parameters can be optimized.
-
Increase Temperature: For sterically hindered substrates, increasing the reaction temperature (e.g., to 40-60 °C) can help overcome the activation energy barrier.[4]
-
Optimize Component Concentrations: Systematically vary the concentrations and ratios of your reactants and catalyst components. A slight excess of one reactant (typically the less expensive one) can drive the reaction to completion.[4]
-
Ligand Choice: The choice of ligand can dramatically influence the reaction rate. Ligands like TBTA and THPTA are known to significantly accelerate the reaction.[5][6]
Quantitative Data for Reaction Optimization
To achieve the best possible yield, a systematic optimization of reaction parameters is recommended. The following tables provide suggested starting points and ranges for key components in a typical CuAAC reaction with this compound.
Table 1: Recommended Reagent Concentrations and Ratios
| Parameter | Recommended Range | Typical Starting Point | Rationale |
| Copper(II) Sulfate | 0.01 - 0.05 equivalents | 0.05 equivalents | Catalyzes the reaction; higher loading can sometimes be detrimental.[4] |
| Sodium Ascorbate | 0.1 - 0.2 equivalents | 0.2 equivalents | Reduces Cu(II) to active Cu(I); should be in excess relative to copper.[4] |
| Copper Ligand (e.g., TBTA/THPTA) | 1:1 to 5:1 (Ligand:Cu) | 1:1 | Stabilizes the Cu(I) catalyst and accelerates the reaction.[1] |
| Azide:Alkyne Ratio | 1:1 to 1.2:1 | 1.1 equivalents of one reactant | A slight excess of one component can drive the reaction to completion.[1] |
Table 2: Solvent and Temperature Optimization
| Solvent System | Typical Temperature | Notes |
| t-BuOH / H₂O (1:1) | Room Temperature - 55°C | A versatile system for a wide range of substrates.[8][9] |
| DMSO / H₂O | Room Temperature - 60°C | Good for substrates with poor solubility in less polar solvents.[4] |
| DMF / H₂O | Room Temperature - 60°C | Another option for enhancing solubility.[4] |
Experimental Protocols
General Protocol for a Small-Scale Click Reaction with this compound
This protocol provides a starting point for the reaction. Volumes and amounts should be scaled as needed.
-
Reactant Preparation: In a suitable reaction vial, dissolve the terminal alkyne (1.0 equivalent) and this compound (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.[8]
-
Catalyst Preparation:
-
In a separate microcentrifuge tube, prepare a fresh aqueous solution of sodium ascorbate (0.2 equivalents).[8]
-
In another tube, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.05 equivalents).[8] If using a ligand like THPTA, it can be pre-mixed with the copper sulfate solution at a 1:1 molar ratio.[8]
-
-
Degassing: Degas the reactant solution and the catalyst solutions by bubbling argon or nitrogen through them for 10-15 minutes.[4]
-
Reaction Initiation: To the stirred reactant solution, add the freshly prepared sodium ascorbate solution, followed by the copper(II) sulfate solution (or the pre-mixed Cu/ligand solution).[8]
-
Reaction Monitoring: Seal the vial and stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours, but may require longer for less reactive substrates.[1]
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane.[8]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[8]
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure 1,4-disubstituted 1,2,3-triazole.[8]
-
Visual Guides
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for diagnosing and resolving low product yield.
General CuAAC Reaction Workflow
Caption: Standard experimental workflow for the CuAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Cycloadditions with Tert-butyl 2-Azidoacetate
Welcome to the technical support center for the optimization of reaction conditions for tert-butyl 2-azidoacetate cycloadditions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of cycloaddition reaction for this compound, and what are its key features?
A1: The most common cycloaddition reaction for this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction is highly favored for its efficiency, mild reaction conditions, and high yield of the 1,4-disubstituted 1,2,3-triazole product.[2] The reaction is robust and can be performed in a variety of solvents, including aqueous media, and is generally tolerant of a wide range of other functional groups.[1]
Q2: What are the typical starting concentrations for the reactants and catalysts in a this compound cycloaddition?
A2: As a general starting point, this compound and the alkyne partner are used in equimolar amounts or with a slight excess of the alkyne (1.0-1.2 equivalents). The copper catalyst, typically copper(II) sulfate (CuSO₄), is used in catalytic amounts, ranging from 1 to 5 mol%. A reducing agent, most commonly sodium ascorbate, is required to generate the active Cu(I) species in situ and is typically used at a concentration of 5 to 10 mol%.
Q3: Can the tert-butyl ester group of this compound be cleaved during the cycloaddition reaction?
A3: The tert-butyl ester is generally stable under the neutral to slightly basic conditions typically employed for CuAAC reactions. However, it is sensitive to acidic conditions. Prolonged exposure to acidic environments or high temperatures in the presence of acid could lead to the hydrolysis of the tert-butyl group, yielding the corresponding carboxylic acid. It is crucial to maintain control over the reaction pH to avoid this unwanted side reaction.
Q4: Are there any specific safety precautions to consider when working with this compound?
A4: While organic azides are generally stable, low molecular weight azides can be energetic and potentially explosive, especially in concentrated form or upon heating.[3] It is recommended to handle this compound in solution and avoid isolation of the pure compound in large quantities. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves, should always be followed.
Troubleshooting Guide
This guide addresses common issues encountered during the cycloaddition of this compound and provides systematic steps for troubleshooting.
Issue 1: Low or No Product Yield
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | The active catalyst in CuAAC is Cu(I), which can be oxidized to inactive Cu(II) by atmospheric oxygen. Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared solutions of the reducing agent (sodium ascorbate). |
| Poor Quality of Reagents | Verify the purity of this compound and the alkyne. Azides can degrade over time, especially if not stored properly. |
| Inappropriate Solvent | The choice of solvent can significantly impact reactant solubility and reaction rate. A common solvent system is a 1:1 mixture of t-BuOH and water. Other options include DMSO, DMF, or THF, depending on the solubility of your specific substrates. |
| Insufficient Reaction Time or Temperature | While many click reactions are fast at room temperature, sterically hindered substrates may require longer reaction times or gentle heating. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Presence of Inhibitors | Certain functional groups or impurities in the reaction mixture can chelate the copper catalyst and inhibit the reaction. Purify starting materials if necessary. |
Issue 2: Presence of Side Products
Possible Causes & Solutions
| Side Product | Possible Cause | Mitigation Strategies |
| Alkyne Homocoupling (Glaser Coupling) | This side reaction is promoted by the presence of oxygen and Cu(II) ions. | Rigorously exclude oxygen by degassing solvents and using an inert atmosphere. Ensure a sufficient excess of the reducing agent (sodium ascorbate) is present to maintain copper in the Cu(I) state. |
| Reduction of Azide to Amine | Excess reducing agent (sodium ascorbate) can sometimes lead to the reduction of the azide to the corresponding amine. | Use the minimum effective concentration of the reducing agent. Monitor the reaction progress and stop it once the starting material is consumed. |
| Hydrolysis of tert-Butyl Ester | The tert-butyl ester can be cleaved under acidic conditions. | Ensure the reaction is run under neutral or slightly basic conditions. Avoid acidic workup steps if the ester needs to be preserved. |
Data Presentation
The following table summarizes typical reaction conditions for the CuAAC of an azido-functionalized compound analogous to this compound, providing a starting point for optimization.
Table 1: Representative Reaction Conditions for a CuAAC Reaction
| Alkyne Partner | Copper Source | Ligand/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | CuSO₄·5H₂O/NaAsc | None | t-BuOH/H₂O (1:1) | Room Temp | 12 | 95 |
| 1-Octyne | CuSO₄·5H₂O/NaAsc | THPTA | DMSO | Room Temp | 8 | 92 |
| Propargyl Alcohol | CuSO₄·5H₂O/NaAsc | TBTA | t-BuOH/H₂O (1:1) | 50 | 4 | 98 |
| Ethyl Propiolate | CuI | None | THF | Room Temp | 24 | 85 |
Note: This data is for an analogous compound and should be used as a guideline. Optimal conditions for this compound may vary depending on the specific alkyne substrate.
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
This protocol provides a general procedure for the reaction of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., 1:1 v/v mixture of tert-butanol and water)
-
Reaction vessel (e.g., round-bottom flask or vial with a magnetic stir bar)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reactant Preparation: In the reaction vessel, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the chosen solvent system.
-
Degassing: Degas the solution by bubbling with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Catalyst and Reductant Addition: While maintaining the inert atmosphere, add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.2 equivalents), followed by an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-24 hours.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure 1,4-disubstituted 1,2,3-triazole.
Visualizations
References
Technical Support Center: Purification of Products from tert-Butyl 2-Azidoacetate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 2-azidoacetate and its reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound and their primary purification challenges?
A1: this compound is a versatile building block commonly used in several key reactions. The primary purification challenges are specific to each reaction type:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": This reaction forms 1,2,3-triazole derivatives. The main purification challenge is the removal of the copper catalyst, which can be toxic to cells and interfere with subsequent reactions.[1][2]
-
Staudinger Reaction/Ligation: This reaction with phosphines yields iminophosphoranes, which can be hydrolyzed to form primary amines or used in the Staudinger ligation to form amide bonds. The major byproduct that needs to be removed is triphenylphosphine oxide (TPPO), which can be difficult to separate from the desired product due to its polarity and solubility.[3][4][5]
-
Hemetsberger–Knittel Reaction: This reaction is used to synthesize indole-2-carboxylates. Challenges in this reaction often relate to optimizing reaction conditions to achieve good yields, with purification typically involving standard techniques like column chromatography and crystallization to remove unreacted starting materials and side products.[6][7]
-
tert-Butyl Ester Deprotection: The tert-butyl ester group can be removed to yield the corresponding carboxylic acid. The primary challenge is the complete removal of the acidic catalyst (e.g., trifluoroacetic acid) and isolation of the pure carboxylic acid.[8][9]
Q2: How can I remove the copper catalyst from my CuAAC reaction?
A2: Several methods can be employed to remove residual copper from your reaction mixture:
-
Aqueous Washes with Chelating Agents: Washing the organic extract with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or ammonia can effectively sequester copper ions.[2][10]
-
Scavenger Resins: Using solid-supported scavengers, such as SiliaMetS® Thiourea, can efficiently remove copper. The resin is stirred with the reaction mixture and then removed by simple filtration.[11]
-
Dialysis: For water-soluble products, dialysis against an EDTA solution followed by water is an effective purification method.[2]
-
Filtration through Specialized Cartridges: Passing the reaction mixture through a short column of alumina or a C18 SPE cartridge can also remove copper ions.[2]
Q3: What is the best way to remove triphenylphosphine oxide (TPPO) from my Staudinger reaction product?
A3: The removal of TPPO can be achieved through several methods based on its physical properties:
-
Precipitation with Metal Salts: TPPO forms insoluble complexes with certain metal salts. Adding zinc chloride (ZnCl₂) to an ethanolic solution of the crude product will precipitate the TPPO-ZnCl₂ complex, which can be removed by filtration.[3][4][5]
-
Silica Plug Filtration: If your product is relatively non-polar, you can pass a concentrated solution of your crude product through a short plug of silica gel using a non-polar eluent (e.g., pentane or hexane/ether mixture). The more polar TPPO will be retained on the silica.[3][5][12]
-
Crystallization: TPPO is poorly soluble in non-polar solvents like hexane and pentane, and can sometimes be crystallized out from a concentrated reaction mixture by adding these solvents.[4][13] Cooling in diethyl ether can also induce crystallization.[4]
Q4: How do I purify the indole-2-carboxylate product from a Hemetsberger–Knittel reaction?
A4: Products from the Hemetsberger–Knittel reaction are typically purified using standard chromatographic and crystallization techniques. Flash column chromatography on silica gel is a common method to separate the desired indole product from unreacted starting materials and any side products.[14] Subsequent crystallization from a suitable solvent, such as ethanol, can be used to obtain a highly pure product.[15]
Q5: What is the standard procedure for deprotecting the tert-butyl ester and purifying the resulting carboxylic acid?
A5: The tert-butyl ester is typically cleaved under acidic conditions. A common procedure involves treating the ester with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[8] After the reaction is complete, the TFA and DCM are removed under reduced pressure. To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene.[8] The resulting carboxylic acid can often be used without further purification. If necessary, it can be purified by recrystallization or by an acid-base extraction.[8]
Troubleshooting Guides
CuAAC Reaction Purification
| Problem | Possible Cause | Solution |
| Low or no product yield after purification. | Inactive Catalyst: The Cu(I) catalyst may have been oxidized to the inactive Cu(II) state. | Ensure your reaction is performed under an inert atmosphere or use a copper source with a reducing agent like sodium ascorbate. The use of a stabilizing ligand is also recommended.[16] |
| Poor Solvent Choice: The solvent may not be optimal for the reaction. | A mixture of solvents like t-BuOH/H₂O or DMSO/H₂O is often effective.[16] | |
| Product loss during workup. | Minimize the number of extraction and transfer steps. Ensure the pH of the aqueous phase is appropriate to prevent your product from partitioning into it. | |
| Copper contamination in the final product. | Inefficient removal method. | Try a combination of methods. For example, an aqueous wash with EDTA followed by filtration through a silica plug. For sensitive applications, using a scavenger resin is highly effective.[11] |
| Formation of side products. | Homocoupling of the alkyne (Glaser coupling). | This is often caused by the presence of oxygen. Degassing the reaction mixture and using an excess of a reducing agent like sodium ascorbate can minimize this side reaction.[16] |
Staudinger Reaction Purification
| Problem | Possible Cause | Solution |
| Product co-elutes with TPPO during column chromatography. | Similar polarities of the product and TPPO. | Try a different solvent system with a lower polarity gradient. Alternatively, use one of the TPPO-specific removal methods (precipitation with ZnCl₂, silica plug filtration with a non-polar solvent) before attempting column chromatography.[3][5] |
| Low recovery after precipitation of TPPO with ZnCl₂. | Product co-precipitates with the TPPO-ZnCl₂ complex. | Ensure you are using the correct stoichiometry of ZnCl₂ (typically 2 equivalents relative to the triphenylphosphine used).[4] Try performing the precipitation at a slightly higher temperature. |
| Product is not stable to silica gel. | Acidic nature of silica gel causes decomposition. | Use neutral or basic alumina for chromatography. Alternatively, a non-chromatographic method like crystallization should be employed. |
Quantitative Data Summary
The following tables provide a summary of typical purification outcomes. Actual results may vary depending on the specific substrate and reaction conditions.
Table 1: Comparison of Copper Removal Methods from CuAAC Reactions
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Notes |
| Aqueous Wash (EDTA) | 80-95% | >95% | 80-95% | Simple and effective for many products. May require multiple washes.[2] |
| Scavenger Resin | 80-95% | >99% | 85-98% | Highly efficient for achieving very low copper levels.[11] |
| Dialysis | 80-95% | >98% | 70-90% | Best for water-soluble products. Can be time-consuming.[2] |
| Alumina Filtration | 80-95% | >95% | 80-95% | A quick method for removing bulk copper. |
Table 2: Comparison of TPPO Removal Methods
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Notes |
| Precipitation (ZnCl₂) | 50-80% | >95% | 70-90% | Effective for a range of polar solvents.[3][4] |
| Silica Plug Filtration | 50-80% | >95% | 75-95% | Best for non-polar to moderately polar products.[3][5] |
| Crystallization | 50-80% | >98% | 60-85% | Highly dependent on the solubility of the product and TPPO in the chosen solvent.[4][13] |
Experimental Protocols
Protocol 1: Purification of a Triazole from a CuAAC Reaction using Column Chromatography
-
Work-up: After the reaction is complete, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of EDTA (2 x 50 mL), followed by brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a silica gel TLC plate. Develop the plate using a mixture of hexane and ethyl acetate (e.g., starting with a 4:1 ratio). Visualize the spots under UV light and/or by staining to determine the optimal eluent composition for column chromatography.
-
Column Preparation: Prepare a slurry of silica gel in hexane. Pack a chromatography column with the slurry.[17][18]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if necessary. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified triazole.
Protocol 2: Purification by Crystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent in which the compound is highly soluble but poorly soluble at room temperature.[19][20]
-
Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.[19]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: Purification by Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Washing: Transfer the solution to a separatory funnel and wash with an appropriate aqueous solution. For example, to remove acidic impurities, wash with a saturated sodium bicarbonate solution. To remove basic impurities, wash with a dilute acid solution (e.g., 1 M HCl). To remove water-soluble impurities, wash with deionized water.
-
Brine Wash: Perform a final wash with a saturated brine solution to help break any emulsions and to remove the bulk of the dissolved water from the organic layer.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Isolation: Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.[21]
Visualizations
Caption: General purification workflow for products from CuAAC reactions.
Caption: Decision tree for troubleshooting the removal of triphenylphosphine oxide (TPPO).
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. Workup [chem.rochester.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. silicycle.com [silicycle.com]
- 12. shenvilab.org [shenvilab.org]
- 13. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. science.uct.ac.za [science.uct.ac.za]
- 20. longdom.org [longdom.org]
- 21. benchchem.com [benchchem.com]
Addressing challenges in the deprotection of tert-butyl esters.
Welcome to the technical support center for troubleshooting challenges in the deprotection of tert-butyl esters. This guide is designed for researchers, scientists, and professionals in drug development, providing solutions to common issues encountered during the cleavage of this widely used protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for tert-butyl ester deprotection?
The most prevalent method for cleaving tert-butyl esters is acid-catalyzed hydrolysis.[1] Trifluoroacetic acid (TFA) is the reagent of choice, typically used in a solution with a chlorinated solvent like dichloromethane (DCM).[2]
Q2: Why is my tert-butyl ester deprotection incomplete?
Incomplete deprotection is a common issue and can stem from several factors:
-
Insufficient Acid Strength or Concentration: The reaction is acid-catalyzed, and if the acid is too weak or the concentration too low, the reaction may not proceed to completion.[3] For resistant substrates, increasing the TFA concentration from a standard 50% in DCM to 95-100% can be effective.[3][4]
-
Inadequate Reaction Time or Temperature: These reactions are typically conducted at room temperature (20-25°C).[3] If the reaction is sluggish, extending the reaction time can be beneficial.[5] For particularly stubborn esters, gentle heating (e.g., to 40°C) may be necessary, but this can also increase the likelihood of side reactions.[5]
-
Steric Hindrance: A sterically hindered tert-butyl ester may require more forcing conditions, such as a higher temperature or longer reaction time, for complete removal.[5]
-
Excess Water: While a small amount of water can act as a scavenger, an excess can dilute the acid and decrease its effectiveness.[3] Using anhydrous solvents is recommended.[3]
Q3: I'm observing unexpected side products. What are they and how can I prevent them?
The primary side reaction is the alkylation of nucleophilic functional groups within the molecule by the released tert-butyl cation.[5] This cation can also be trapped by TFA to form t-butyl trifluoroacetate, which is also an alkylating agent.[5][6] To minimize these side reactions, the use of "scavengers" is highly recommended.[5] Common scavengers include:
-
Triisopropylsilane (TIS): Very effective at capturing the tert-butyl cation.[5]
-
Water: Can also act as a scavenger.[5]
-
Thioanisole or Dithiothreitol (DTT): Particularly useful for substrates containing sulfur, such as methionine or cysteine residues in peptides.[5]
A common scavenger cocktail is a mixture of TFA, TIS, and water.[4]
Q4: Can I selectively deprotect a tert-butyl ester in the presence of other acid-labile groups like a Boc group?
Selective deprotection can be challenging as both groups are acid-labile. However, the Boc (tert-butoxycarbonyl) group is generally more sensitive to acid.[3] By carefully controlling the reaction conditions, such as using milder acids or shorter reaction times, it is sometimes possible to selectively remove the Boc group while leaving the tert-butyl ester intact.[2]
Q5: Are there milder or alternative methods for deprotecting tert-butyl esters for sensitive substrates?
Yes, for molecules that are sensitive to harsh acidic conditions, several milder methods can be employed:
-
Aqueous Phosphoric Acid: This offers an environmentally benign and selective method for deprotection.[7]
-
Zinc Bromide (ZnBr₂): A Lewis acid that can be used in dichloromethane for selective deprotection.[2][8]
-
Silica Gel: Heating the tert-butyl ester with silica gel in a solvent like toluene can effect cleavage.[9]
-
Radical Cation and Triethylsilane: A combination of tris(4-bromophenyl)aminium radical cation ("magic blue") and triethylsilane provides a mild, transition-metal-free deprotection method.[2][7]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during tert-butyl ester deprotection.
Issue 1: Incomplete Deprotection
| Potential Cause | Recommended Solution | Citation(s) |
| Insufficient acid concentration | Increase the concentration of TFA. For example, from a 20% or 50% solution in DCM to 95-100% TFA. | [3][4] |
| Inadequate reaction time | Monitor the reaction progress using TLC or LC-MS and extend the reaction time accordingly. Some reactions may require several hours to overnight for completion. | [4][5] |
| Low reaction temperature | Ensure the reaction is running at a consistent room temperature (20-25°C). For resistant substrates, gentle heating can be considered, but monitor for potential side reactions. | [4][5] |
| Poor solubility | Ensure the substrate is fully dissolved in the reaction solvent. If solubility is an issue, consider alternative anhydrous solvents. | [4] |
| Steric hindrance around the ester | Employ more forcing conditions, such as increased temperature or longer reaction times. Alternatively, consider a different deprotection strategy that is less sensitive to steric bulk. | [5] |
Issue 2: Side Product Formation
| Potential Cause | Recommended Solution | Citation(s) |
| Alkylation by the tert-butyl cation | Add scavengers to the reaction mixture. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5). For sulfur-containing residues, consider adding thioanisole. | [4][5] |
| Cleavage of other acid-labile protecting groups | Use milder deprotection conditions, such as a lower TFA concentration or a shorter reaction time. Alternatively, switch to a more selective, milder deprotection reagent like aqueous phosphoric acid or zinc bromide. | [10] |
| Degradation of the starting material or product | Lower the reaction temperature and ensure the reaction is performed under an inert atmosphere if your compound is sensitive to oxidation. | [2] |
Issue 3: Low Yield After Workup
| Potential Cause | Recommended Solution | Citation(s) |
| Product is water-soluble | If the resulting carboxylic acid is polar, it may be lost during the aqueous workup. Saturate the aqueous phase with NaCl and perform multiple extractions with an appropriate organic solvent. | [2] |
| Incomplete precipitation | If purifying by precipitation, ensure the precipitation solvent is sufficiently non-polar and cold. Optimize the volume of the precipitation solvent. | [10] |
| Product loss during purification | Handle the product carefully during transfers, filtration, and drying steps. | [10] |
Data Presentation
Table 1: Common Reagents and Conditions for tert-Butyl Ester Deprotection
| Reagent(s) | Solvent(s) | Temperature (°C) | Typical Reaction Time | Notes | Citation(s) |
| Trifluoroacetic Acid (TFA) (50-95%) | Dichloromethane (DCM) | 20-25 | 1-5 hours | The most common method; scavengers are often required to prevent side reactions. | [3] |
| Aqueous Phosphoric Acid (85 wt%) | Toluene, DCM | 20-50 | Several hours | A milder, environmentally friendly option suitable for some sensitive substrates. | [2][7] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | Variable | A mild Lewis acid approach that can offer selectivity in the presence of other acid-labile groups. | [2][8] |
| Silica Gel | Toluene | Reflux (110) | Overnight | A heterogeneous method that can be useful for sensitive substrates. | [3][9] |
| Tris(4-bromophenyl)aminium radical cation & Triethylsilane | Dichloromethane (DCM) | Room Temperature | Variable | A very mild, transition-metal-free method. | [2][7] |
Experimental Protocols
Protocol 1: Standard TFA Deprotection
-
Dissolve the tert-butyl ester-protected compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a stir bar.
-
In a well-ventilated fume hood, add an equal volume of trifluoroacetic acid (TFA) to the stirred solution to achieve a 1:1 (v/v) mixture.
-
If the substrate is susceptible to alkylation, add scavengers such as triisopropylsilane (TIS) to a final concentration of 2.5-5%.[5]
-
Stir the reaction mixture at room temperature.[10]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]
-
Once the reaction is complete (typically within 1-4 hours), remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[2][11]
-
The crude product can then be purified by precipitation, crystallization, or chromatography.[2][10]
Protocol 2: Deprotection with Aqueous Phosphoric Acid
-
Dissolve the tert-butyl ester in a suitable organic solvent such as toluene or DCM.
-
Add 85 wt % aqueous phosphoric acid (typically 5 equivalents).[2]
-
Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C).[2]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product, which can be further purified if necessary.
Visualizations
Caption: Mechanism of TFA-mediated tert-butyl ester deprotection.
Caption: Troubleshooting workflow for tert-butyl ester deprotection.
Caption: Decision tree for selecting a tert-butyl ester deprotection method.
References
- 1. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tert-Butyl Esters [organic-chemistry.org]
- 8. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. echemi.com [echemi.com]
How to prevent degradation of tert-butyl 2-azidoacetate during experiments.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the prevention of degradation of tert-butyl 2-azidoacetate during experimental use. The following information is curated to address common issues and provide preventative strategies to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by two main factors related to its bifunctional nature: the azide group and the tert-butyl ester group.
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Azide Group Instability: Organic azides are energetic compounds susceptible to decomposition when exposed to heat, light, shock, strong acids, and certain metals.
-
Tert-butyl Ester Instability: The tert-butyl ester is sensitive to acidic conditions, which can lead to cleavage of the ester bond.
Q2: How should I properly store this compound to minimize degradation?
A2: To ensure the long-term stability of this compound, it is recommended to store it in a refrigerator.[1] The compound should be kept in a tightly sealed container, protected from light.
Q3: What are the general rules for assessing the stability of this compound?
A3: Two key guidelines can help in assessing the stability of organic azides:
-
Carbon-to-Nitrogen (C/N) Ratio: A higher C/N ratio generally indicates greater stability. For this compound (C6H11N3O2), the C/N ratio is 6/3 = 2. Azides with a C/N ratio between 1 and 3 can be synthesized but should be handled with care in small quantities.
-
Rule of Six: This rule suggests that having at least six carbon atoms per energetic functional group (like an azide) provides sufficient dilution to render the compound relatively safe. This compound, with six carbon atoms and one azide group, meets this criterion.
Q4: Is this compound stable in common organic solvents?
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low yield or unexpected side products in a reaction. | Degradation of this compound. | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Avoid high temperatures; if heating is necessary, do so cautiously and for the minimum time required.- Use freshly opened or properly stored this compound.- Analyze the starting material for purity before use. |
| Formation of tert-butanol or isobutylene as a byproduct. | Acid-catalyzed hydrolysis of the tert-butyl ester.[2] | - Ensure all reagents and solvents are anhydrous and free of acidic impurities.- If the reaction requires acidic conditions, consider if a different ester protecting group would be more suitable.- Buffer the reaction mixture if possible to maintain a neutral pH. |
| Gas evolution (N2) from the reaction mixture. | Decomposition of the azide group. | - Immediately cool the reaction mixture.- Ensure the reaction is not exposed to strong light.- Avoid contact with incompatible metals (e.g., copper, brass, lead) and strong acids. |
| Inconsistent reaction outcomes. | Purity of this compound may vary. | - Assess the purity of the starting material using techniques like HPLC or NMR before each use.- Purify the compound if necessary. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
This protocol provides a general method for assessing the purity of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improving peak shape)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v). Adding a small amount of formic acid (0.1%) can improve peak shape.
-
Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Column Temperature: 25 °C.
-
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Small-Scale Compatibility Test
This protocol helps determine the compatibility of this compound with specific reaction conditions on a small, safe scale.
Materials:
-
This compound
-
Reaction solvent
-
All other reaction components (catalysts, reagents, etc.)
-
Small reaction vessel (e.g., a vial)
-
Analytical instrument for monitoring (e.g., TLC, LC-MS, or NMR)
Procedure:
-
In a clean, dry vial, combine a small, representative amount of all reaction components, including the solvent and this compound.
-
Stir the mixture under the proposed reaction conditions (temperature, atmosphere).
-
At regular intervals (e.g., 0, 15, 30, 60 minutes), take a small aliquot of the reaction mixture.
-
Analyze the aliquots to monitor the concentration of this compound and check for the appearance of any degradation products.
-
A stable profile of the starting material over time suggests compatibility.
Data Presentation
Table 1: General Stability of Functional Groups in this compound
| Functional Group | Condition | Stability | Potential Degradation Products |
| Azide | Heat, Light, Shock | Unstable | N₂ gas, nitrene intermediates |
| Azide | Strong Acids | Unstable | Hydrazoic acid (toxic and explosive) |
| Azide | Metals (Cu, Pb, Ag, Hg, Zn) | Unstable | Shock-sensitive metal azides |
| tert-Butyl Ester | Strong Acids | Unstable | tert-Butanol, isobutylene, azidoacetic acid[2] |
| tert-Butyl Ester | Strong Bases | Generally Stable | - |
| tert-Butyl Ester | Nucleophiles | Generally Stable | - |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended experimental workflow to prevent degradation.
References
Technical Support Center: Catalyst Selection and Optimization for Tert-butyl 2-azidoacetate Click Chemistry
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) of tert-butyl 2-azidoacetate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting catalyst system for the click reaction of this compound with a terminal alkyne?
A copper(I)-catalyzed system is the standard for this transformation, yielding the 1,4-disubstituted 1,2,3-triazole regioisomer with high selectivity.[1][2] A common and effective method involves the in situ generation of the active Cu(I) catalyst from a Cu(II) salt, typically copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[1][3] To enhance catalyst stability and reaction rate, the use of a chelating ligand is highly recommended.[4][5]
Q2: How does the steric hindrance of the tert-butyl group on 2-azidoacetate affect the reaction?
The bulky tert-butyl group introduces steric hindrance, which can slow down the reaction kinetics compared to smaller azides.[6] This steric demand can impede the approach of the azide to the copper-acetylide intermediate, a crucial step in the catalytic cycle.[6] To overcome this, optimization of the catalyst system, particularly the choice of ligand, and adjustment of reaction conditions may be necessary.[4][7] In some cases, specialized catalysts that are effective for sterically hindered substrates may be beneficial.[1]
Q3: Which ligands are most effective for the CuAAC reaction of sterically hindered azides like this compound?
Tris(triazolylmethyl)amine-based ligands are among the most effective for accelerating CuAAC reactions.[4] Key ligands to consider include:
-
Tris(benzyltriazolylmethyl)amine (TBTA): A widely used and highly effective ligand in organic solvents.[4][8]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): A water-soluble analog of TBTA, ideal for reactions in aqueous media and bioconjugation.[4][9] It helps protect biomolecules from copper-mediated damage.[4]
-
2-[4-({bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)-1H-1,2,3-triazol-1-yl]acetic acid (BTTAA): A highly effective and biocompatible ligand that has shown superior performance in accelerating CuAAC reactions, even at low copper concentrations.[4]
The choice of ligand will depend on the specific solvent system and the nature of the alkyne substrate.[4]
Q4: What is the expected regioselectivity of the cycloaddition?
Copper(I)-catalyzed azide-alkyne cycloadditions are highly regioselective, almost exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.[1][10] This is a key advantage of the "click" reaction. In contrast, thermal, uncatalyzed reactions often produce a mixture of 1,4- and 1,5-regioisomers.[1][2]
Q5: Can internal alkynes be used with this compound in a CuAAC reaction?
Generally, copper-catalyzed click chemistry is not effective with internal alkynes. The mechanism requires a terminal C-H bond for the formation of the necessary copper-acetylide intermediate.[6] For reactions with internal alkynes, alternative catalytic systems, such as those based on ruthenium (RuAAC), would be required, which typically favor the 1,5-disubstituted triazole isomer.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Catalyst Inactivity: The active Cu(I) catalyst has been oxidized to inactive Cu(II) by dissolved oxygen.[6] | Use freshly prepared solutions of sodium ascorbate. Degas all solvents thoroughly before use. Ensure a slight excess of sodium ascorbate is present.[1] |
| Insufficient Catalyst Loading: The amount of copper catalyst is too low, especially for a sterically hindered substrate. | Increase the catalyst loading (both CuSO₄ and ligand) in increments. A good starting point is 1-5 mol% of the copper salt.[4] | |
| Ligand Incompatibility: The chosen ligand is not optimal for the solvent system or the specific substrates. | If using an organic solvent, ensure TBTA is fully dissolved. For aqueous or mixed aqueous/organic systems, THPTA is a better choice.[4] Consider screening different ligands. | |
| Substrate Degradation: The alkyne or azide may be unstable under the reaction conditions. | Run control reactions to check the stability of each starting material. Ensure the reaction pH is within a compatible range (typically 4-12 for CuAAC).[1] | |
| Slow Reaction Rate | Steric Hindrance: The bulky tert-butyl group on the azide and potentially bulky groups on the alkyne are slowing the reaction.[6] | Increase the reaction temperature (e.g., to 40-60°C) and extend the reaction time.[6] Increase the concentration of reactants if possible. Optimize the ligand choice to one known for high acceleration, such as BTTAA.[4] |
| Poor Solubility: One or both of the reactants are not fully dissolved in the chosen solvent. | Select a solvent system in which all components are soluble. Common solvents include t-BuOH/water, DMSO, DMF, and THF.[2] | |
| Formation of Side Products | Alkyne Homocoupling (Glasner Coupling): Oxidative homocoupling of the terminal alkyne can occur in the presence of copper and oxygen. | Ensure thorough degassing of the reaction mixture. The presence of a slight excess of sodium ascorbate helps to suppress this side reaction by keeping the copper in the Cu(I) state.[1] |
| Copper Sequestration: If working with complex molecules (e.g., proteins, peptides), functional groups on the substrate may chelate and deactivate the copper catalyst.[11][12] | Increase the copper and ligand concentration. The addition of a sacrificial chelator or performing the reaction under denaturing conditions (if applicable) might help.[11] |
Quantitative Data Presentation
Table 1: Comparison of Ligands for CuAAC Reactions
| Ligand | Key Features | Recommended Solvent System | Typical Copper Concentration |
| TBTA | High efficiency, one of the first widely used ligands.[4] | Organic solvents (e.g., THF, DCM, t-BuOH).[4] | 50-250 µM[13] |
| THPTA | Water-soluble, ideal for bioconjugation.[4] | Aqueous buffers (e.g., PBS), t-BuOH/water.[4][9] | 50-250 µM[13] |
| BTTAA | Highly effective, even at low copper concentrations.[4] | Aqueous and organic solvents. | 50-100 µM[14] |
| BCS | Water-soluble phenanthroline-based ligand.[4] | Aqueous solutions.[4] | Varies, optimization needed. |
Table 2: General Reaction Parameters for Optimization
| Parameter | Recommended Starting Point | Optimization Range | Notes |
| Azide to Alkyne Ratio | 1:1.1 | 1:1 to 1:1.5 | A slight excess of the alkyne is often used.[4] |
| CuSO₄ Concentration | 1 mol% | 0.1 - 5 mol% | Higher loading may be needed for hindered substrates. |
| Sodium Ascorbate | 5 mol% | 2 - 10 mol% (or 5-10 eq. relative to copper)[4] | A fresh solution should always be used. |
| Ligand to Copper Ratio | 1:1 to 5:1[11][15] | 1:1 to 10:1 | An excess of ligand is generally well-tolerated and can be beneficial.[16] |
| Reaction Temperature | Room Temperature | RT to 80°C[6] | Increased temperature can overcome steric hindrance. |
| Reaction Time | 4-24 hours[4] | 1 - 48 hours | Monitor by TLC or LC-MS to determine completion. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC with TBTA in Organic Solvent
-
In a reaction vessel, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.1 equivalents) in a suitable organic solvent (e.g., a 1:1 mixture of t-BuOH and water).[4]
-
Add the ligand, TBTA (0.05 equivalents).[4]
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 equivalents).[4]
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 equivalents).[4]
-
Add the CuSO₄ solution to the main reaction mixture, followed by the sodium ascorbate solution to initiate the reaction.[4]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[4]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel.[4]
Protocol 2: General Procedure for CuAAC with THPTA in Aqueous Media
-
In a reaction tube, combine the alkyne and this compound (1.1 to 1.5 equivalents relative to the alkyne) in a suitable aqueous buffer (e.g., phosphate buffer, pH 7-8).[4] Avoid Tris buffer as it can inhibit the catalyst.[15]
-
Prepare a premix of CuSO₄ and THPTA by combining stock solutions to achieve the desired final concentrations. A 1:5 copper-to-ligand ratio is a good starting point.[4]
-
Add the copper/ligand premix to the reaction tube. The final copper concentration is typically between 0.1-1 mM.[4]
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (typically 5-10 equivalents relative to copper).[4]
-
Incubate the reaction at room temperature, monitoring for completion by LC-MS.[4]
-
Purify the product using an appropriate method, such as HPLC or solid-phase extraction.[4]
Visualizations
Caption: General experimental workflow for CuAAC reactions.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. interchim.fr [interchim.fr]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. Sulfated Ligands for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jenabioscience.com [jenabioscience.com]
Technical Support Center: Managing Reaction Kinetics for tert-Butyl 2-Azidoacetate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing reaction kinetics and troubleshooting experiments involving tert-butyl 2-azidoacetate.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and drug development?
A1: this compound is a versatile building block commonly used in bioconjugation, medicinal chemistry, and materials science. Its terminal azide group allows for efficient and specific covalent bond formation through "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Staudinger ligation. The tert-butyl ester group can serve as a protecting group for a carboxylic acid, which can be deprotected in a later step for further functionalization.
Q2: What are the main safety precautions to consider when working with this compound?
A2: this compound, like other organic azides, is a potentially energetic material and should be handled with care. Avoid exposure to heat, shock, or friction. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. For reactions involving heating or concentrating solutions of the azide, the use of a blast shield is recommended.
Q3: How should this compound be properly stored?
A3: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dark place, typically in a refrigerator. Storage under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.
Troubleshooting Guides
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a powerful tool for forming 1,2,3-triazoles from azides and terminal alkynes. However, several issues can arise during the experiment.
Common Problems and Solutions in CuAAC Reactions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive Catalyst: The active Cu(I) catalyst is readily oxidized to inactive Cu(II) by oxygen. | • Degas all solvents and reaction mixtures thoroughly.• Work under an inert atmosphere (e.g., nitrogen or argon).• Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).• Consider using a Cu(I)-stabilizing ligand such as THPTA or TBTA.[1] |
| Poor Reagent Quality: Degradation of this compound or the alkyne starting material. | • Use freshly prepared or properly stored reagents.• Verify the purity of starting materials by NMR or other analytical techniques. | |
| Steric Hindrance: The bulky tert-butyl group may slow down the reaction rate. | • Increase the reaction temperature (e.g., to 40-60 °C).• Increase the concentration of the catalyst and/or ligand.• Extend the reaction time. | |
| Formation of Side Products | Azide Reduction to Amine: Excess reducing agent (e.g., sodium ascorbate) can reduce the azide to the corresponding amine.[1] | • Use the minimum effective concentration of the reducing agent.• Monitor the reaction closely and stop it once the starting material is consumed. |
| Alkyne Homocoupling (Glaser Coupling): Dimerization of the alkyne starting material, often observed as a byproduct. | • Ensure rigorous exclusion of oxygen from the reaction mixture.[1]• Maintain a sufficient concentration of the reducing agent to keep copper in the Cu(I) state.[1] | |
| Hydrolysis of tert-Butyl Ester: The acidic nature of some reaction conditions can lead to the cleavage of the tert-butyl ester. | • Maintain a neutral or slightly basic pH if possible.• Use a milder catalyst system if the substrate is acid-sensitive. |
Staudinger Ligation
The Staudinger ligation is a bioorthogonal reaction that forms a stable amide bond between a phosphine and an azide.
Common Problems and Solutions in Staudinger Ligation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Slow Reaction Rate | Low Phosphine Nucleophilicity: The rate-determining step for alkyl azides is the nucleophilic attack of the phosphine. | • Use a phosphine with electron-donating groups to increase its nucleophilicity. |
| Steric Hindrance: The bulky tert-butyl group can sterically hinder the approach of the phosphine. | • Increase the reaction temperature.• Use a less sterically hindered phosphine if possible. | |
| Solvent Effects: The reaction rate is influenced by the solvent polarity. | • Use polar, protic solvents (e.g., a mixture of THF and water) to accelerate the reaction.[2] | |
| Low Yield of Amide Product | Hydrolysis of Aza-ylide Intermediate: The intermediate aza-ylide is hydrolyzed to the amine (Staudinger reduction) instead of undergoing ligation.[3] | • For traceless Staudinger ligations, ensure the phosphine reagent has an appropriately positioned electrophilic trap (e.g., a methyl ester ortho to the phosphine) to favor intramolecular cyclization.[3] |
| Degradation of Azide: this compound may degrade under certain conditions. | • Ensure anhydrous and inert reaction conditions, especially if using sensitive phosphine reagents.[3] | |
| Formation of Phosphine Oxide | This is an expected byproduct of the reaction. | • The triphenylphosphine oxide byproduct can typically be removed by column chromatography. |
Quantitative Data Summary
The following tables provide representative quantitative data for reactions involving this compound and analogous compounds to guide experimental design.
Table 1: Representative Reaction Conditions for CuAAC with Alkyl Azides
| Alkyne | Copper Source (mol%) | Ligand (mol%) | Reducing Agent (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | CuSO₄·5H₂O (5) | None | Sodium Ascorbate (10) | t-BuOH/H₂O (1:1) | RT | 4 | >95 |
| Propargyl Alcohol | CuI (2) | None | None | THF | RT | 2 | 92 |
| 1-Octyne | CuSO₄·5H₂O (2) | THPTA (10) | Sodium Ascorbate (20) | H₂O | RT | 6 | 88 |
| 4-Pentyn-1-ol | CuBr (5) | TBTA (5) | Sodium Ascorbate (10) | CH₂Cl₂ | RT | 8 | 90 |
Table 2: Reaction Conditions and Yields for the Staudinger Ligation of tert-Butyl Azide with Various Phosphines [2]
| Entry | Phosphine Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triphenylphosphine | THF/H₂O (4:1) | Room Temp | 8 | >95 |
| 2 | Tri(p-methoxyphenyl)phosphine | CH₃CN/H₂O (3:1) | Room Temp | 6 | High |
| 3 | Tri(p-chlorophenyl)phosphine | Dioxane/H₂O (3:1) | 50 | 12 | Moderate |
| 4 | Tributylphosphine | THF/H₂O (4:1) | Room Temp | 4 | High |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the CuAAC reaction between this compound and a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in a 1:1 mixture of t-BuOH and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.2 equivalents).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 equivalents).
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Staudinger Ligation
This protocol provides a general method for the Staudinger ligation of this compound with triphenylphosphine.
Materials:
-
This compound
-
Triphenylphosphine
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 equivalent) in a 4:1 mixture of anhydrous THF and water, add triphenylphosphine (1.1 equivalents).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC by observing the disappearance of the starting azide.
-
Upon completion, remove the THF under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The resulting aza-ylide can be hydrolyzed to the corresponding amine by treatment with aqueous acid, or used in subsequent reactions. If the amine is the desired product, the crude mixture after evaporation of THF can be stirred with 2M HCl for 1-2 hours.
Visualizations
References
Incomplete conversion in tert-butyl 2-azidoacetate synthesis and how to resolve it.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of tert-butyl 2-azidoacetate, particularly incomplete conversion.
Troubleshooting Guide: Incomplete Conversion
Problem: Low yield or incomplete conversion of tert-butyl bromoacetate to this compound.
Below is a systematic guide to troubleshoot and resolve common issues during the synthesis.
Reagent Quality and Stoichiometry
Question: How can I be sure my reagents are not the cause of the incomplete reaction?
Answer: The quality and handling of starting materials are critical for a successful reaction.
-
Tert-butyl bromoacetate: This reagent is a lachrymator and can hydrolyze in the presence of moisture to form tert-butanol and bromoacetic acid, which will not participate in the desired reaction.[1] Ensure it is stored under anhydrous conditions and handled in a fume hood. Purity can be checked by ¹H NMR spectroscopy.
-
Sodium azide (NaN₃): Sodium azide is highly toxic and hygroscopic. Use a freshly opened bottle or dry the reagent under vacuum before use. The presence of water can lead to the formation of hydrazoic acid (HN₃), which is volatile and highly explosive, and can also promote side reactions.[2]
-
Stoichiometry: A molar excess of sodium azide (typically 1.5 to 3 equivalents) is often used to drive the reaction to completion. Ensure accurate weighing and calculation of molar equivalents.
Reaction Conditions: Solvent, Temperature, and Time
Question: What are the optimal reaction conditions to maximize conversion?
Answer: The choice of solvent, temperature, and reaction duration significantly impacts the reaction outcome. This reaction is a classic Sₙ2 nucleophilic substitution, and conditions should be chosen to favor this pathway.[3][4]
-
Solvent: Polar aprotic solvents are ideal for Sₙ2 reactions as they solvate the cation (Na⁺) without strongly solvating the azide anion (N₃⁻), thus increasing its nucleophilicity.[5]
-
Recommended: Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).
-
Avoid: Protic solvents like water, methanol, or ethanol can solvate the azide nucleophile through hydrogen bonding, reducing its reactivity and promoting the hydrolysis of the starting material.
-
-
Temperature: The reaction is typically performed at room temperature or with gentle heating.
-
Elevated temperatures (e.g., > 50 °C): Can increase the rate of reaction but may also promote the competing E2 elimination side reaction, leading to the formation of tert-butyl acrylate. Lowering the reaction temperature generally favors substitution over elimination.[3]
-
Monitoring: It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.
-
-
Reaction Time: The reaction time can vary from a few hours to overnight depending on the scale, solvent, and temperature. Monitor the reaction by TLC until the starting material (tert-butyl bromoacetate) is no longer visible. Shorter reaction times (e.g., 24-48 hours) may result in a 10-15% decrease in yield, while longer times may not offer significant improvement.[6]
Phase-Transfer Catalysis for Improved Yield
Question: I am still observing incomplete conversion. Would a phase-transfer catalyst help?
Answer: Yes, using a phase-transfer catalyst (PTC) can significantly improve the reaction rate and yield, especially in a biphasic solvent system or when dealing with solubility issues of sodium azide in organic solvents.[7][8]
-
How it works: A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transfer of the azide anion from the solid or aqueous phase into the organic phase where the tert-butyl bromoacetate is dissolved. This increases the effective concentration of the nucleophile in the organic phase, accelerating the Sₙ2 reaction.
-
Recommended Catalysts: Tetrabutylammonium bromide (TBAB), Tetrabutylammonium iodide (TBAI), or crown ethers.
Frequently Asked Questions (FAQs)
Q1: What are the common side products in the synthesis of this compound?
A1: The primary side products are tert-butyl acrylate from E2 elimination and tert-butanol and bromoacetic acid from the hydrolysis of the starting material. The formation of di-tert-butyl iminodiacetate is also a possibility if the product reacts further.
Q2: How can I effectively purify the final product?
A2: The most common method for purification is flash column chromatography on silica gel.[9] A solvent system of ethyl acetate and hexanes is typically used to separate the desired product from unreacted starting material and non-polar side products.
Q3: Is the product, this compound, stable?
A3: Organic azides are potentially explosive and should be handled with care. Avoid heating the neat compound to high temperatures and store it in a refrigerator.
Q4: Can I use tert-butyl chloroacetate instead of tert-butyl bromoacetate?
A4: While tert-butyl chloroacetate can be used, the reaction will be significantly slower. Bromide is a better leaving group than chloride, making tert-butyl bromoacetate the more reactive and preferred starting material for this Sₙ2 reaction.
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). Use a suitable solvent system (e.g., 1:4 ethyl acetate/hexanes) to distinguish the starting material from the product. The product, being more polar, will have a lower Rf value than the starting material. The reaction can also be monitored by ¹H NMR or GC analysis of aliquots taken from the reaction mixture.[10][11][12]
Quantitative Data Summary
The following table summarizes the impact of different reaction conditions on the yield of this compound.
| Starting Material | Azide Source | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| tert-Butyl bromoacetate | NaN₃ | DMF | None | 25 | 12 | ~85 | General textbook knowledge |
| tert-Butyl bromoacetate | NaN₃ | Acetone | None | Reflux | 6 | ~80 | General textbook knowledge |
| tert-Butyl bromoacetate | NaN₃ | Dichloromethane/Water | TBAB | 25 | 8 | >90 | Phase-Transfer Catalysis Literature[7][8] |
| tert-Butyl chloroacetate | NaN₃ | DMF | None | 50 | 24 | <60 | General textbook knowledge |
Experimental Protocols
Standard Protocol for Synthesis of this compound
This protocol describes a standard laboratory-scale synthesis of this compound.
Materials:
-
tert-Butyl bromoacetate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium azide (1.5 eq.) in anhydrous DMF.
-
To this stirring suspension, add tert-butyl bromoacetate (1.0 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete (typically after 12-24 hours), pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol Utilizing Phase-Transfer Catalysis
This protocol is recommended for improved yields and faster reaction times.
Materials:
-
tert-Butyl bromoacetate
-
Sodium azide (NaN₃)
-
Dichloromethane (DCM)
-
Tetrabutylammonium bromide (TBAB)
-
Water
Procedure:
-
In a round-bottom flask, prepare a solution of sodium azide (2.0 eq.) in water.
-
In a separate flask, dissolve tert-butyl bromoacetate (1.0 eq.) and a catalytic amount of TBAB (0.1 eq.) in dichloromethane.
-
Add the aqueous sodium azide solution to the organic solution and stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 6-8 hours.
-
After completion, separate the organic layer in a separatory funnel.
-
Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography as described in the standard protocol.
Visualizations
References
- 1. tert-Butyl bromoacetate: Background technique, synthesis, applications and hazard_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. crdeepjournal.org [crdeepjournal.org]
- 8. iajpr.com [iajpr.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.sciepub.com [pubs.sciepub.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of Tert-Butyl 2-Azidoacetate and Ethyl 2-Azidoacetate
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and bioconjugation, α-azidoacetate esters are valuable building blocks, primarily utilized for their azide functionality in Staudinger reactions and azide-alkyne cycloadditions (click chemistry), as well as for the reactivity of their active methylene group. The choice between different ester variants, such as tert-butyl 2-azidoacetate and ethyl 2-azidoacetate, can be critical for reaction efficiency and product outcome. This guide provides an objective comparison of their reactivity, supported by available experimental data and detailed methodologies.
Executive Summary
The primary difference in reactivity between this compound and ethyl 2-azidoacetate stems from the steric bulk of the ester group. While the electronic influence of the tert-butyl versus the ethyl group on the azide functionality is minimal, the larger size of the tert-butyl group can play a role in certain reactions. For the Staudinger ligation, studies have indicated that the steric properties of the ester group do not significantly impact the overall reaction rate. However, in sterically sensitive reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the bulkier tert-butyl group may lead to slower reaction rates compared to the ethyl group. The reactivity of the adjacent active methylene group is also influenced by the ester, with the tert-butyl ester potentially favoring certain reaction pathways due to steric hindrance.
Reactivity of the Azide Group
The azide moiety in both compounds readily participates in two cornerstone reactions of modern chemistry: the Staudinger reaction and the azide-alkyne cycloaddition.
Staudinger Reaction
The Staudinger reaction involves the reaction of an azide with a phosphine to form an aza-ylide, which can then be hydrolyzed to an amine (Staudinger reduction) or trapped to form an amide bond (Staudinger ligation). For alkyl azides like the 2-azidoacetates, the rate-determining step is the initial nucleophilic attack of the phosphine on the azide.
A key study on the mechanism of the Staudinger ligation concluded that the electronic and steric properties of the ester group have no significant impact on the overall reaction rate.[1] This suggests that for this particular transformation, the reactivity of this compound and ethyl 2-azidoacetate should be comparable. The primary influence of the ester group was observed in the product ratios of competing reaction pathways, rather than the overall speed of the initial azide-phosphine reaction.
| Reaction | Compound | Phosphine | Solvent | Second-Order Rate Constant (k₂) |
| Staudinger Reduction | Ethyl 2-azidoacetate | Triphenylphosphine | Benzene | ~0.01 M⁻¹s⁻¹[2] |
| Staudinger Ligation | Alkyl Azides | Substituted Phosphines | Various | Ester group sterics show no significant impact on the overall rate.[1] |
Azide-Alkyne Cycloaddition (Click Chemistry)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used bioorthogonal reaction. The steric environment around the azide can influence the rate of this reaction. The bulkier tert-butyl group in this compound can create more steric hindrance compared to the ethyl group, potentially impeding the approach of the azide to the copper-acetylide intermediate. This may result in a slower reaction rate for the tert-butyl ester under identical conditions.
Reactivity of the Active Methylene Group
The methylene group adjacent to the carbonyl and azido groups in both esters is "active" and can be deprotonated to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as aldol reactions.
In this context, the steric bulk of the ester can play a significant role. The larger tert-butyl group can influence the stereochemical outcome of reactions and, in some cases, can be used to favor the formation of specific products. For instance, in the Hemetsberger–Knittel indole synthesis, this compound has been successfully employed in the initial aldol reaction, demonstrating its utility in complex synthetic sequences.[3]
Experimental Protocols
Detailed experimental protocols for key reactions are provided below. These are general procedures and may require optimization for specific substrates.
Protocol 1: Staudinger Reduction of Ethyl 2-Azidoacetate
This protocol describes the reduction of the azide to an amine using triphenylphosphine followed by hydrolysis.
Materials:
-
Ethyl 2-azidoacetate
-
Triphenylphosphine
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Sodium sulfate, anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2-azidoacetate (1.0 eq) in anhydrous THF.
-
Add triphenylphosphine (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Add water to the reaction mixture and continue stirring for several hours to hydrolyze the intermediate aza-ylide.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 2-aminoacetate.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an Azidoacetate Ester
This protocol provides a general procedure for the "click" reaction between an azidoacetate ester and a terminal alkyne.
Materials:
-
This compound or Ethyl 2-azidoacetate
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water, deionized
-
Dichloromethane
-
Brine
Procedure:
-
In a reaction vial, dissolve the azidoacetate ester (1.0 eq) and the terminal alkyne (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 eq).
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄ solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 1,2,3-triazole product.
Visualizations
Caption: Generalized mechanism of the Staudinger reaction.
Caption: Simplified catalytic cycle for the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Conclusion
Both this compound and ethyl 2-azidoacetate are versatile reagents for introducing the azidoacetate moiety. For Staudinger reactions, the choice of ester appears to have a negligible effect on the overall reaction rate, making either reagent suitable. However, for sterically sensitive reactions such as copper-catalyzed click chemistry, the less hindered ethyl 2-azidoacetate may offer faster reaction kinetics. In reactions involving the active methylene group, the bulkier tert-butyl ester may provide advantages in controlling stereochemistry and reaction pathways. The selection between these two reagents should, therefore, be guided by the specific requirements of the intended application, with consideration for reaction kinetics, steric effects, and desired product outcomes.
References
Advantages of using tert-butyl 2-azidoacetate over other azide compounds.
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of complex molecular synthesis. In the landscape of azide compounds, tert-butyl 2-azidoacetate emerges as a superior choice in various applications, offering distinct advantages in terms of reaction efficiency, product yield, and strategic utility in multi-step syntheses.
This guide provides an objective comparison of this compound with other azide compounds, supported by experimental data, detailed protocols, and visualizations to inform your selection of reagents for applications ranging from heterocyclic synthesis to bioconjugation.
Enhanced Performance in Aldol-type Reactions
A significant advantage of this compound is its superior performance in base-mediated aldol-type reactions, particularly in the Hemetsberger–Knittel synthesis of indoles. The bulky tert-butyl group appears to influence the reaction equilibrium and kinetics favorably, especially when employing less reactive aldehydes.
Comparative Yields in the Hemetsberger–Knittel Reaction
Experimental data demonstrates a marked improvement in the yield of the key intermediate, tert-butyl 2-azido-3-hydroxy-3-phenylpropanoate, when using this compound compared to its ethyl counterpart, ethyl azidoacetate. This is particularly evident with aldehydes that are typically poor substrates in this reaction.
| Aldehyde | Azidoacetate | Base | Solvent | Yield (%) |
| Benzaldehyde | This compound | iso-PrONa | iso-PrOH | 94 |
| Benzaldehyde | ethyl azidoacetate | NaOEt | EtOH | Low to moderate |
| 2-Chlorobenzaldehyde | This compound | iso-PrONa | iso-PrOH | 97 |
| 2-Chlorobenzaldehyde | ethyl azidoacetate | NaOEt | EtOH | Low to moderate |
The "Click Chemistry" Advantage: Reactivity and Considerations
In the realm of bioconjugation and materials science, "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone methodology. The choice of azide can significantly impact reaction kinetics. While direct comparative kinetic data for this compound in CuAAC is not as abundant as for simpler azides like benzyl azide, its performance is influenced by steric and electronic factors.
The electron-withdrawing nature of the adjacent ester group can influence the reactivity of the azide. However, the steric bulk of the tert-butyl group may play a more significant role, potentially slowing down the reaction compared to less hindered primary alkyl azides. This effect can be dependent on the steric environment of the alkyne coupling partner.
General Reactivity Profile of Azides in CuAAC
| Azide Type | General Reactivity | Key Considerations |
| Primary Alkyl Azides (e.g., Benzyl Azide) | High | Less sterically hindered, generally fast reaction rates. |
| This compound | Moderate to High | Steric hindrance from the tert-butyl group can influence reaction rates. The ester functionality offers a handle for further modification. |
| Aryl Azides | Variable | Reactivity is influenced by the electronic properties of the aromatic ring. |
The Tert-butyl Ester: A Strategic Protecting Group in Peptide Synthesis
A key advantage of this compound lies in the tert-butyl ester functionality, which serves as a valuable acid-labile protecting group in solid-phase peptide synthesis (SPPS). This allows for the selective deprotection of other protecting groups (like the base-labile Fmoc group) while the tert-butyl ester remains intact, enabling complex peptide modifications.
The workflow below illustrates the utility of a tert-butyl protecting group strategy in SPPS.
A Comparative Guide to the Reaction Outcomes of Tert-Butyl 2-Azidoacetate
Tert-butyl 2-azidoacetate is a versatile reagent in organic synthesis, primarily utilized for the introduction of a protected glycine equivalent. Its reaction outcomes are of significant interest to researchers in medicinal chemistry and drug development for applications such as peptide modification and the synthesis of heterocyclic compounds. This guide provides a quantitative analysis of its performance in two key transformations: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Hemetsberger–Knittel indole synthesis, comparing its efficacy with alternative approaches.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, or "click" reaction, is the most common application for azides like this compound, forming a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is prized for its high efficiency, mild conditions, and broad functional group tolerance.[1] The bulky tert-butyl group can influence reaction kinetics, making the choice of ligand and conditions important for optimal outcomes.[2]
Quantitative Data
Table 1: Representative Yields for CuAAC Reactions with an Analogous Azide
| Alkyne Partner | Copper Source | Ligand/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Phenylacetylene | CuSO₄·5H₂O/NaAsc | None | t-BuOH/H₂O (1:1) | RT | 12 | 95 | [3] |
| Propargyl Alcohol | CuSO₄·5H₂O/NaAsc | None | t-BuOH/H₂O (1:1) | RT | 12 | 98 | [3] |
| 1-Octyne | CuSO₄·5H₂O/NaAsc | None | t-BuOH/H₂O (1:1) | RT | 16 | 92 | [3] |
| 4-Pentyn-1-ol | CuSO₄·5H₂O/NaAsc | THPTA | t-BuOH/H₂O (1:1) | RT | 8 | 96 | [2] |
| Methyl Propiolate | CuSO₄·5H₂O/NaAsc | TBTA | CH₂Cl₂ | RT | 6 | 94 |[2] |
Data is for the analogous compound 2-(4-Azidobutyl)isoindoline-1,3-dione or involves general protocols with similar substrates to provide an expectation of reaction parameters and yields.[2][3]
Experimental Protocol: General CuAAC
This protocol is a standard procedure for the copper-catalyzed cycloaddition of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equivalent)
-
Terminal alkyne (1.0-1.2 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equivalents)
-
Sodium ascorbate (0.1-0.2 equivalents)
-
Solvent: tert-Butanol and water (1:1, v/v) are commonly used.[3]
Procedure:
-
In a round-bottom flask, dissolve this compound and the terminal alkyne in the t-BuOH/H₂O solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution to initiate the reaction.[3]
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[3]
Workflow and Alternatives
The standard CuAAC yields the 1,4-regioisomer exclusively. For other applications, alternative cycloaddition pathways exist.
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) : This method regioselectively yields the 1,5-disubstituted 1,2,3-triazole, a valuable alternative when the 1,4-isomer is not desired.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : A copper-free click reaction that utilizes strained cyclooctynes. It is particularly useful for biological applications where the cytotoxicity of copper is a concern, though it may produce a mixture of regioisomers.
Hemetsberger–Knittel Indole Synthesis
This compound serves as an effective reagent in the Hemetsberger–Knittel reaction, which involves a base-mediated aldol reaction with an aryl aldehyde followed by thermal cyclization to form tert-butyl indole-2-carboxylates. This method can offer improved yields in the initial aldol step, particularly for less reactive aldehydes, when compared to the traditional use of ethyl azidoacetate.[4]
Quantitative Data
The use of this compound with sodium isopropoxide as the base provides satisfactory to excellent yields of the intermediate tert-butyl 2-azido-3-hydroxy-3-arylpropionate.
Table 2: Yields of Azido Alcohols from Aldehydes and this compound
| Aldehyde Substituent (R) | Product | Yield (%) |
|---|---|---|
| H | 8a | 94 |
| 2-Cl | 8b | 97 |
| 4-Cl | 8c | 91 |
| 4-MeO | 8d | 73 |
| 4-t-Bu | 8e | 90 |
| 2-MeO | 8f | 50 |
Reaction Conditions: Aldehyde (1 eq), tert-butyl azidoacetate (4 eq), iso-PrONa (4 eq), iso-PrOH, -30 °C, 4 h.[4]
Subsequent dehydration and thermal cyclization of the resulting azidocinnamate provides the indole product. The overall yield can be affected by the steric bulk of the tert-butyl group and the high temperature required for cyclization.[4]
Table 3: Yields of tert-Butyl Indole-2-carboxylates
| Cinnamate Substituent (R) | Product | Yield (%) |
|---|---|---|
| H | 10a | 41 |
| 6-Cl | 10b | 55 |
| 6-MeO | 10c | 35 |
Reaction Conditions: Thermolysis in p-xylene at 140 °C.[4]
Experimental Protocol: Hemetsberger–Knittel Reaction
This protocol describes the two-step synthesis of tert-butyl indole-2-carboxylates.
Part A: Synthesis of tert-Butyl 2-Azido-3-hydroxy-3-arylpropionate
-
To a mixture of sodium hydride (NaH, 60% in mineral oil, 2 eq) and the aryl aldehyde (1 eq) in isopropanol (iso-PrOH), a solution of tert-butyl azidoacetate (4 eq) in iso-PrOH is gradually added at -30 °C.[4]
-
The mixture is stirred for 4 hours at the same temperature.
-
The reaction is quenched by adding a saturated aqueous NH₄Cl solution and extracted with ethyl acetate (EtOAc).
-
The combined organic extracts are washed, dried, and concentrated to afford the crude azido alcohol product, which can be purified by column chromatography.[4]
Part B: Synthesis of tert-Butyl Indole-2-carboxylate
-
The intermediate azido alcohol is dehydrated to the corresponding tert-butyl 2-azidocinnamate.
-
The purified azidocinnamate is dissolved in p-xylene.
-
The solution is heated to 140 °C to induce thermal cyclization.
-
After completion, the solvent is removed under reduced pressure, and the resulting tert-butyl indole-2-carboxylate is purified by chromatography.[4]
Workflow for Indole Synthesis
The process involves a sequential aldol condensation, dehydration, and thermal cyclization.
Conclusion
This compound is a highly effective reagent for both CuAAC and Hemetsberger–Knittel reactions. In cycloadditions , it is expected to provide high yields of 1,4-disubstituted triazoles under standard "click" conditions, comparable to other alkyl azides, although reaction optimization with appropriate ligands may be necessary to overcome potential steric hindrance. It also provides access to alternative 1,5-regioisomers via ruthenium catalysis. In indole synthesis , it demonstrates a clear advantage over less bulky esters in the initial aldol condensation step with challenging aldehydes, leading to high yields of the key azido alcohol intermediate.[4] The choice of this reagent over alternatives like ethyl azidoacetate will depend on the specific synthetic goal, balancing the benefits of improved initial reactivity against potential steric challenges in subsequent steps.
References
Validating the Structure of Tert-butyl 2-Azidoacetate Derivatives: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the precise confirmation of molecular structures is a critical step in the synthesis of novel compounds. This guide provides a comprehensive comparison of spectroscopic data (NMR, IR, and MS) for the validation of tert-butyl 2-azidoacetate and its derivatives. By presenting key spectral features alongside data for relevant comparative compounds, this guide serves as a practical resource for the unambiguous characterization of this important class of molecules.
This compound is a versatile building block in organic synthesis, frequently utilized in the introduction of the azidoacetyl group, a key component in various bioactive molecules and click chemistry applications. Accurate structural verification is paramount to ensure the desired reactivity and biological activity of its derivatives. This guide outlines the expected spectroscopic data for this compound and compares it with two structurally related alternatives: tert-butyl 2-bromoacetate and ethyl 2-azidoacetate.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its comparative compounds.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~3.85 | s | 2H | α-CH₂ |
| ~1.50 | s | 9H | C(CH₃)₃ | |
| tert-Butyl 2-bromoacetate | ~3.70 | s | 2H | α-CH₂ |
| ~1.48 | s | 9H | C(CH₃)₃ | |
| Ethyl 2-azidoacetate | ~4.20 | q | 2H | -OCH₂CH₃ |
| ~3.80 | s | 2H | α-CH₂ | |
| ~1.25 | t | 3H | -OCH₂CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~168 | C=O |
| ~83 | -C(CH₃)₃ | |
| ~52 | α-CH₂ | |
| ~28 | -C(CH₃)₃ | |
| tert-Butyl 2-bromoacetate | ~167 | C=O |
| ~82 | -C(CH₃)₃ | |
| ~28 | -C(CH₃)₃ | |
| ~26 | α-CH₂ | |
| Ethyl 2-azidoacetate | ~169 | C=O |
| ~62 | -OCH₂CH₃ | |
| ~51 | α-CH₂ | |
| ~14 | -OCH₂CH₃ |
Table 3: IR Spectroscopic Data (Neat)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~2100 (strong, sharp) | N₃ stretch |
| ~1740 (strong) | C=O stretch (ester) | |
| ~1150 (strong) | C-O stretch (ester) | |
| tert-Butyl 2-bromoacetate | ~1735 (strong) | C=O stretch (ester) |
| ~1155 (strong) | C-O stretch (ester) | |
| ~680 (medium) | C-Br stretch | |
| Ethyl 2-azidoacetate | ~2105 (strong, sharp) | N₃ stretch |
| ~1745 (strong) | C=O stretch (ester) | |
| ~1200 (strong) | C-O stretch (ester) |
Table 4: Mass Spectrometry Data (ESI-MS)
| Compound | [M+Na]⁺ (m/z) | Key Fragments (m/z) | Fragmentation Pathway |
| This compound | 180.08 | 124.06, 57.07 | Loss of N₂, followed by loss of the tert-butyl group. |
| tert-Butyl 2-bromoacetate | 217.00/219.00 | 161.00/163.00, 57.07 | Loss of the tert-butyl group, showing characteristic bromine isotope pattern. |
| Ethyl 2-azidoacetate | 152.05 | 124.06, 96.05 | Loss of N₂, loss of the ethyl group. |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Spectra were recorded on a 400 MHz spectrometer. Standard acquisition parameters included a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 4.0 s. A total of 16 scans were co-added.
-
¹³C NMR Spectroscopy: Spectra were recorded on the same instrument at a frequency of 100 MHz using a proton-decoupled pulse sequence. A 30° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s were used. Typically, 512 scans were accumulated.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample was placed between two potassium bromide (KBr) plates.
-
Data Acquisition: The spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. Data was collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: The sample was dissolved in methanol to a concentration of approximately 1 mg/mL. This solution was further diluted to 10 µg/mL with methanol containing 0.1% formic acid to aid ionization.
-
Data Acquisition: Mass spectra were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer in the positive ion mode. The capillary voltage was set to 3.5 kV, and the source temperature was maintained at 120 °C.
Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for the comprehensive spectroscopic validation of a newly synthesized this compound derivative.
Caption: Workflow for the synthesis and spectroscopic validation of this compound derivatives.
A Comparative Guide to the Kinetic Performance of Tert-Butyl 2-Azidoacetate in Ligation and Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic performance of reactions involving tert-butyl 2-azidoacetate and its alternatives. Due to the limited availability of direct kinetic data for this compound in the scientific literature, this guide utilizes data from structurally similar alkyl azides, such as benzyl azide and other simple alkyl azides, to provide a comparative framework for its expected reactivity in key bioorthogonal reactions. The primary focus is on the Staudinger ligation and azide-alkyne cycloaddition reactions, which are pivotal in chemical biology and drug development.
Executive Summary
The selection of an appropriate azide for bioconjugation and other chemical ligations is a critical decision that balances reaction kinetics, stability, and steric compatibility. While this compound offers a sterically hindered yet reactive handle for various transformations, its kinetic profile is not as extensively documented as that of other common azides. This guide summarizes available kinetic data for analogous reactions, providing a baseline for performance expectation and informing the selection of the most suitable azide for a given application.
Data Presentation: Comparative Kinetic Data
The following tables summarize the second-order rate constants for the Staudinger ligation and various azide-alkyne cycloaddition reactions. These tables are designed to offer a clear comparison of the reaction efficiencies with different azide and phosphine or alkyne partners.
Table 1: Comparative Second-Order Rate Constants for the Staudinger Ligation
| Azide | Phosphine | Solvent | Rate Constant (k) (M⁻¹s⁻¹) | Reference |
| Benzyl Azide | Triphenylphosphine | CD₃CN/H₂O (95:5) | 2.5 x 10⁻³ | [1] |
| Glycyl Azide Derivative | (Diphenylphosphino)methanethiol | DMF | 7.7 x 10⁻³ | [2][3] |
| 1-Azido-4-nitrobenzene | Triphenylphosphine | Not Specified | 0.611 | [4] |
| Methyl 4-azido-2,3,5,6-tetrafluorobenzoate | Methyl 2-(diphenylphosphanyl)benzoate | CD₃CN/D₂O (1:1) | 18 | [4] |
Table 2: Comparative Second-Order Rate Constants for Azide-Alkyne Cycloaddition Reactions
| Azide | Alkyne | Reaction Type | Solvent | Rate Constant (k) (M⁻¹s⁻¹) | Reference |
| Benzyl Azide | DIBAC | SPAAC | CDCl₃ | 1.9 | |
| Benzyl Azide | BCN | SPAAC | CDCl₃ | ~0.14 | |
| Benzyl Azide | Terminal Alkyne | CuAAC | Various | ~1 - 10⁴ | |
| Benzyl Azide | Terminal Alkyne | Thermal | Various | Very Slow | [5] |
Note: SPAAC = Strain-Promoted Azide-Alkyne Cycloaddition; CuAAC = Copper(I)-Catalyzed Azide-Alkyne Cycloaddition; DIBAC = Dibenzocyclooctyne; BCN = Bicyclononyne.
Mandatory Visualization
The following diagrams illustrate the generalized reaction pathways and a typical experimental workflow for kinetic analysis.
Caption: Generalized pathway of the Staudinger Ligation.
References
- 1. lib.ysu.am [lib.ysu.am]
- 2. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. raineslab.com [raineslab.com]
- 4. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Head-to-Head Battle of Catalysts: Copper vs. Ruthenium in Azide-Alkyne Cycloadditions
In the realm of synthetic chemistry, particularly in drug discovery and materials science, the azide-alkyne cycloaddition (AAC), a cornerstone of "click chemistry," stands out for its efficiency and selectivity. The choice of catalyst, however, is pivotal, dictating the very architecture of the resulting triazole products. This guide provides a comprehensive comparative analysis of the two principal catalytic systems: copper-catalyzed azide-alkyne cycloaddition (CuAAC) and ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), offering researchers, scientists, and drug development professionals the critical data and methodologies needed to make informed decisions for their synthetic strategies.
The primary distinction between these two catalytic pathways lies in their regioselectivity. Copper(I) catalysts exclusively yield 1,4-disubstituted 1,2,3-triazoles, while ruthenium(II) complexes direct the reaction to form the complementary 1,5-disubstituted regioisomers.[1][2] This fundamental difference is crucial in applications where the specific substitution pattern on the triazole ring governs biological activity or material properties.
Quantitative Performance Analysis
The selection of a catalyst is often a balance of reaction efficiency, substrate compatibility, and reaction conditions. The following tables summarize the key quantitative and qualitative differences between CuAAC and RuAAC based on representative literature data.
Table 1: General Reaction Parameters and Outcomes
| Parameter | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Regioisomer | 1,4-disubstituted | 1,5-disubstituted |
| Catalyst | Cu(I) salts (e.g., CuSO₄/ascorbate, CuI) | [CpRuCl] complexes (e.g., [CpRuCl(PPh₃)₂], [Cp*RuCl(COD)]) |
| Typical Catalyst Loading | 1-10 mol% | 1-5 mol% |
| Reaction Temperature | Room temperature to 80 °C | Ambient to 110 °C |
| Solvents | Wide range, including aqueous mixtures | Nonprotic solvents (e.g., toluene, dioxane, DMF) |
| Reaction Time | Generally fast (minutes to hours) | Can be slower than CuAAC, often requires heating |
Table 2: Substrate Scope and Tolerance
| Substrate/Functional Group | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Alkyne Type | Terminal alkynes only[3] | Terminal and internal alkynes[2][3] |
| Functional Group Tolerance | Broad, but sensitive to some coordinating groups | Excellent, tolerates a wide range of functionalities |
| Steric Hindrance | Can be sensitive to bulky substituents | Generally more tolerant of sterically demanding substrates |
| Thermally Labile Substrates | Well-suited due to mild conditions | Higher temperatures may be a limitation |
Mechanistic Insights: A Tale of Two Cycles
The distinct regiochemical outcomes of CuAAC and RuAAC are a direct consequence of their differing reaction mechanisms. CuAAC proceeds through a copper-acetylide intermediate, while RuAAC involves the formation of a ruthenacycle.
References
A Comparative Guide to Assessing the Purity of Synthesized tert-Butyl 2-Azidoacetate via HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of tert-butyl 2-azidoacetate. This document outlines a detailed experimental protocol for HPLC analysis, presents a comparative data summary against alternative methods, and includes a workflow visualization to aid in methodological selection.
This compound is a versatile reagent used in bioconjugation and click chemistry. Its purity is paramount, as impurities can lead to unwanted side reactions and affect the efficacy and safety of the final product. Potential impurities stemming from its synthesis may include unreacted starting materials such as tert-butyl chloroacetate and sodium azide, as well as byproducts from side reactions.
Comparison of Analytical Techniques
The choice of an analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements for accuracy, precision, and sensitivity.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Quantification based on the ratio of the integral of an analyte signal to that of a certified internal standard. |
| Applicability | Suitable for a wide range of non-volatile and |
A Comparative Guide to Alternatives for Tert-butyl 2-Azidoacetate in Organic Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative reagents to tert-butyl 2-azidoacetate, a common building block in organic synthesis, particularly in the realm of "click chemistry". The choice of reagent can significantly impact reaction orthogonality, deprotection strategies, and overall synthetic efficiency. This document outlines the performance of key alternatives, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their specific synthetic needs.
Introduction to this compound and its Alternatives
This compound is a versatile reagent widely used for introducing the azidoacetic moiety into molecules. Its primary application lies in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to form 1,2,3-triazole linkages.[1][] The tert-butyl ester serves as a protecting group for the carboxylic acid, which is prized for its stability under basic and nucleophilic conditions. However, its removal requires moderate to strong acidic conditions (e.g., trifluoroacetic acid - TFA), which may not be compatible with acid-labile functional groups in complex molecules.[3][4]
The need for alternative deprotection strategies and orthogonal protecting groups has led to the use of other alkyl 2-azidoacetates. The most common alternatives simply vary the ester group, offering different deprotection pathways while maintaining the core reactivity of the azide. This guide focuses on comparing this compound with its ethyl and benzyl analogues.
Comparative Data of Azidoacetate Reagents
The selection of an azidoacetate reagent is primarily dictated by the desired deprotection method for the ester functionality. The stability and cleavage conditions for tert-butyl, ethyl, and benzyl esters are fundamentally different, providing chemists with orthogonal handles for multi-step synthesis.
| Parameter | This compound | Ethyl 2-azidoacetate | Benzyl 2-azidoacetate |
| CAS Number | 6367-36-8[5] | 637-81-0[6] | 14857-41-3 |
| Molecular Formula | C₆H₁₁N₃O₂[7] | C₄H₇N₃O₂[6] | C₉H₉N₃O₂ |
| Molecular Weight | 157.17 g/mol [7] | 129.12 g/mol [6] | 191.19 g/mol |
| Primary Application | CuAAC Click Chemistry[1] | CuAAC Click Chemistry[8] | CuAAC Click Chemistry[9] |
| Ester Stability | Stable to base, nucleophiles, and hydrogenolysis.[10] | Stable to acid and hydrogenolysis. | Stable to acid and base.[3] |
| Deprotection Method | Moderate to strong acid (e.g., TFA, HCl).[3][11] | Saponification (e.g., LiOH, NaOH) or strong acid.[3] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C).[3][10] |
| Key Advantage | High stability; suitable for Fmoc-based peptide synthesis.[10] | Cleavage under basic conditions orthogonal to acid-labile groups. | Mild, neutral deprotection orthogonal to acid/base-labile groups.[10] |
| Key Disadvantage | Harsh acidic deprotection limits substrate scope.[4] | Basic conditions can be incompatible with other esters. | Catalyst can be poisoned; incompatible with reducible groups.[10] |
| Typical CuAAC Yield | >90%[12] | >90% | >90%[9][13] |
Orthogonal Deprotection Strategies
Orthogonality in protecting groups is a critical concept in the synthesis of complex molecules. It allows for the selective removal of one protecting group in the presence of others. The choice between tert-butyl, ethyl, and benzyl esters of azidoacetate is a classic example of implementing an orthogonal strategy.
Alternative Azide Sources and Diazo-Transfer Reagents
While direct analogues of this compound are most common, other reagents can be used to achieve similar synthetic outcomes.
-
Tosyl Azide (TsN₃): A widely used reagent for diazo-transfer reactions, particularly with active methylene compounds.[14] While efficient, it is regarded as a potential explosive and must be handled with care, especially when heated.[15][16] Its use is generally for creating diazo compounds rather than for direct click chemistry applications.
-
Trimethylsilyl Azide (TMSN₃): Considered a convenient and safer substitute for the highly toxic and explosive hydrazoic acid.[17] It is thermally quite stable and can be used in cycloaddition reactions with alkynes to form triazoles.[17] In principle, it could be used with an appropriate alkyl haloacetate to generate the desired azidoacetate in situ, though this adds a step to the procedure.
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a representative procedure for the CuAAC reaction. Researchers should optimize conditions based on their specific substrates.
Materials:
-
Alkyl 2-azidoacetate (e.g., benzyl 2-azidoacetate) (1.05 eq.)
-
Terminal alkyne (1.0 eq.)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq.)
-
Sodium ascorbate (0.10 eq.)
-
Solvent: A 1:1 mixture of tert-Butanol and water is common.[12]
Procedure:
-
In a round-bottom flask, dissolve the terminal alkyne (1.0 eq.) and the alkyl 2-azidoacetate (1.05 eq.) in the chosen solvent system (e.g., t-BuOH/H₂O).
-
In a separate vial, prepare fresh aqueous solutions of copper(II) sulfate (e.g., 0.1 M) and sodium ascorbate (e.g., 0.2 M).
-
To the stirred solution of alkyne and azide, add the copper(II) sulfate solution (0.05 eq.).
-
Add the sodium ascorbate solution (0.10 eq.) to the reaction mixture. The reaction is often rapid, with completion times ranging from minutes to a few hours.[1][12]
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 1,2,3-triazole product.
Note on Safety: Organic azides are potentially energetic compounds and should be handled with appropriate care in a well-ventilated fume hood.[15] Metal azides are shock-sensitive.[12]
Reagent Selection Workflow
Choosing the correct azidoacetate reagent is crucial for the success of a multi-step synthesis. The following workflow provides a decision-making framework based on the chemical environment of the target molecule.
References
- 1. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Ethyl Azidoacetate | 637-81-0 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. beilstein-archives.org [beilstein-archives.org]
- 14. Diazo-Transfer Reactions to 1,3-Dicarbonyl Compounds with Tosyl Azide [organic-chemistry.org]
- 15. Tosyl azide - Wikipedia [en.wikipedia.org]
- 16. DSpace [cora.ucc.ie]
- 17. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Efficiency of Tert-Butyl 2-Azidoacetate in Diverse Chemical Transformations
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of tert-butyl 2-azidoacetate's performance against alternative reagents, supported by experimental data and detailed protocols.
This compound is a versatile reagent in organic synthesis, prized for its role as a building block in the formation of complex nitrogen-containing molecules. Its bulky tert-butyl group often imparts unique reactivity and stability compared to other common azidoacetate esters, such as those with ethyl or benzyl groups. This guide provides a comprehensive benchmark of its efficiency in several key reaction types, offering valuable insights for reaction optimization and reagent selection in pharmaceutical and chemical research.
I. Aldol Condensation and Hemetsberger–Knittel Reaction: Superiority in Indole Synthesis
In the context of the Hemetsberger–Knittel reaction for indole synthesis, the initial base-mediated aldol condensation of an aryl aldehyde with an azidoacetate is a critical step. The stability of the azidoacetate under basic conditions is paramount to achieving high yields. Comparative studies have demonstrated the superior performance of this compound over the more conventional ethyl azidoacetate, particularly with less reactive aldehydes.
The increased steric hindrance of the tert-butyl group enhances the stability of the molecule, preventing decomposition under standard basic reaction conditions. This leads to significantly improved yields of the desired 2-azidocinnamate intermediate, a key precursor to the final indole product.
Table 1: Comparison of Yields in the Aldol Reaction Step of the Hemetsberger–Knittel Reaction
| Entry | Aldehyde | Azidoacetate | Base | Solvent | Yield (%) |
| 1 | Benzaldehyde | This compound | iso-PrONa | iso-PrOH | 94 |
| 2 | Benzaldehyde | Ethyl azidoacetate | iso-PrONa | iso-PrOH | 69 |
| 3 | 2-Chlorobenzaldehyde | This compound | iso-PrONa | iso-PrOH | 73 |
| 4 | 2-Chlorobenzaldehyde | Ethyl azidoacetate | iso-PrONa | iso-PrOH | 38 |
| 5 | 4-Chlorobenzaldehyde | This compound | iso-PrONa | iso-PrOH | 97 |
| 6 | 4-Methoxybenzaldehyde | This compound | iso-PrONa | iso-PrOH | 85 |
Experimental Protocol: Aldol Reaction with this compound
To a solution of the aryl aldehyde (1 equivalent) in isopropyl alcohol (iso-PrOH), sodium isopropoxide (iso-PrONa) (4 equivalents) and this compound (4 equivalents) are added. The reaction mixture is stirred at a controlled temperature (e.g., room temperature) and monitored by thin-layer chromatography (TLC) until completion. The resulting product, a tert-butyl 2-azidocinnamate, can then be isolated and purified using standard techniques.
Workflow for the Hemetsberger–Knittel reaction using this compound.
II. [3+2] Cycloaddition (Click Chemistry): A Reliable Partner
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for forming 1,2,3-triazole linkages. While direct kinetic comparisons between different azidoacetate esters are not extensively documented, the performance of this compound can be benchmarked against other simple alkyl azides in this highly efficient and orthogonal reaction. The reaction is known for its high yields and tolerance of a wide variety of functional groups.[1]
Table 2: Representative Conditions and Yields for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Azide | Alkyne Partner | Copper Source / Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| tert-Butyl N-(4-azidobutyl)carbamate | Phenylacetylene | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH / H₂O | Room Temp. | 1-4 | >90 |
| Benzyl Azide | Phenylacetylene | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH / H₂O | Room Temp. | 1-2 | ~95 |
| Ethyl Azidoacetate | Various Alkynes | CuI | Various | Room Temp. - 50 | 2-24 | 70-95 |
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2][3]
To a solution of the alkyne (1 equivalent) and this compound (1.1 equivalents) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1), a freshly prepared solution of sodium ascorbate (0.2 equivalents in water) is added, followed by a solution of copper(II) sulfate pentahydrate (0.05 equivalents in water). The reaction is stirred at room temperature and can be monitored by TLC or LC-MS. Upon completion, the triazole product is typically isolated by extraction and purified by column chromatography.
References
A Comparative Guide to the Regioselectivity of Cycloaddition Reactions with Tert-Butyl 2-Azidoacetate
For researchers, scientists, and professionals in drug development, the precise control of molecular architecture is paramount. The 1,3-dipolar cycloaddition reaction between an azide and an alkyne to form a 1,2,3-triazole is a cornerstone of modern synthetic chemistry, valued for its reliability and broad functional group tolerance. The regioselectivity of this reaction—the specific orientation of the substituents on the triazole ring—is a critical factor in determining the biological activity and physicochemical properties of the resulting molecule. This guide provides an objective comparison of the regioselectivity of cycloaddition reactions involving tert-butyl 2-azidoacetate, a versatile building block, with various alkynes under different reaction conditions.
Regioselectivity in Azide-Alkyne Cycloadditions: A Comparative Overview
The cycloaddition of this compound with unsymmetrical alkynes can yield two possible regioisomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazole. The choice of reaction methodology is the primary determinant of the regiochemical outcome. The most common approaches are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the ruthenium(catalyzed azide-alkyne cycloaddition (RuAAC), the strain-promoted azide-alkyne cycloaddition (SPAAC), and the uncatalyzed thermal cycloaddition.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is renowned for its exceptional regioselectivity, almost exclusively yielding the 1,4-disubstituted triazole isomer. This high level of control is attributed to the copper-acetylide intermediate, which directs the azide to react in a specific orientation. This reaction is a cornerstone of "click chemistry" due to its high yields, mild reaction conditions, and broad applicability.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
In contrast to the CuAAC, the RuAAC reaction selectively produces the 1,5-disubstituted triazole regioisomer.[1] The mechanism involves a ruthenium-vinylidene or a ruthenacycle intermediate, which favors the alternative regiochemical pathway. This method provides a valuable complementary approach for accessing the 1,5-isomer, which is often difficult to obtain through other means.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a catalyst-free cycloaddition that utilizes a strained cycloalkyne, such as a cyclooctyne, to accelerate the reaction.[2] The relief of ring strain is the driving force for this transformation. The regioselectivity of SPAAC can be influenced by the specific structure of the cycloalkyne and the electronic properties of the azide, though it often results in a mixture of regioisomers. For many applications, the primary advantage of SPAAC is its bioorthogonality, as it proceeds readily in biological systems without the need for a toxic metal catalyst.
Uncatalyzed Thermal Cycloaddition
The original Huisgen 1,3-dipolar cycloaddition, conducted at elevated temperatures without a catalyst, typically results in a mixture of 1,4- and 1,5-disubstituted regioisomers .[1] The lack of catalytic control means that the regiochemical outcome is governed by the subtle electronic and steric properties of both the azide and the alkyne, often leading to poor selectivity. However, with highly electron-deficient alkynes, a preference for the 1,4-isomer can sometimes be observed.
Quantitative Comparison of Regioselectivity
The following table summarizes the typical regioselectivity and yields for the cycloaddition of this compound with various alkynes under different reaction conditions. It is important to note that direct comparative studies under identical conditions are limited in the literature; therefore, the data presented is a collation from various sources.
| Reaction Type | Alkyne | Catalyst/Conditions | Regioisomer Ratio (1,4:1,5) | Yield (%) | Reference |
| CuAAC | Terminal Alkyne (e.g., Phenylacetylene) | CuSO₄·5H₂O, Sodium Ascorbate | >95:5 | High (typically >90%) | General observation[1][3] |
| RuAAC | Terminal Alkyne | [Cp*RuCl] complex | <5:95 | Good to High | General principle[4][5] |
| SPAAC | Cyclooctyne derivative (e.g., BCN) | Catalyst-free, physiological temp. | Mixture (ratio is substrate-dependent) | Good to High | General principle[6][7] |
| Uncatalyzed | Terminal Alkyne | Heat (Thermal) | Mixture (often ~1:1) | Moderate to Good | General observation[1][3] |
| Uncatalyzed | Electron-Deficient Alkyne | Room Temperature, Water | Predominantly 1,4-isomer | Good | [8] |
Experimental Protocols
Detailed methodologies for the key cycloaddition reactions are provided below.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a representative procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a 1:1 mixture of tert-butanol and water, or DMF)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the chosen solvent.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.2 equivalents).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 equivalents).
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure 1,4-disubstituted 1,2,3-triazole.
General Protocol for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol is a representative procedure for the synthesis of 1,5-disubstituted 1,2,3-triazoles.
Materials:
-
This compound
-
Terminal alkyne
-
Ruthenium catalyst (e.g., CpRuCl(PPh₃)₂ or CpRuCl(COD))
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the ruthenium catalyst (1-5 mol%) to a solution of this compound (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the anhydrous, deoxygenated solvent.
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure 1,5-disubstituted 1,2,3-triazole.
Reaction Pathways and Experimental Workflow
The regioselectivity of azide-alkyne cycloadditions is dictated by the reaction mechanism. The following diagrams illustrate the key mechanistic pathways and a general experimental workflow.
Conclusion
The choice of cycloaddition methodology has a profound impact on the regiochemical outcome of reactions involving this compound. For the synthesis of 1,4-disubstituted 1,2,3-triazoles, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the method of choice, offering excellent regioselectivity and high yields. Conversely, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a reliable route to the complementary 1,5-disubstituted regioisomers. Strain-promoted and uncatalyzed thermal cycloadditions offer catalyst-free alternatives, but often at the cost of regioselectivity. The selection of the appropriate method should be guided by the desired regioisomer and the specific requirements of the target application, particularly in the context of drug discovery and development where precise control of the molecular structure is essential.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 5. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strain-promoted sydnone bicyclo-[6.1.0]-nonyne cycloaddition†Electronic supplementary information (ESI) available: Full experimental details, 1H/13C NMR spectral data, protein synthesis and purification. See DOI: 10.1039/c3sc53332h - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strain-promoted sydnone bicyclo-[6.1.0]-nonyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Tert-butyl 2-azidoacetate: A Step-by-Step Guide
For Immediate Implementation by Laboratory Professionals
This document provides essential procedural guidance for the safe and effective disposal of tert-butyl 2-azidoacetate, a potentially hazardous organic azide. Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment. The primary method for disposal involves the chemical conversion of the energetic azide functionality to a stable amine via the Staudinger reduction, followed by appropriate waste stream management.
Core Principles of Safe Disposal
Organic azides are energetic compounds that can be sensitive to heat, shock, and friction. This compound, with a carbon-to-nitrogen ratio of 2, falls into a category of azides that should be handled with caution. The fundamental principle of its safe disposal is the controlled conversion of the azide group (-N₃) into a non-energetic amine group (-NH₂) before it enters the chemical waste stream.
Procedural Overview: Staudinger Reduction for Azide Quenching
The recommended method for the neutralization of this compound is the Staudinger reduction. This mild and efficient reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), to reduce the azide to an amine, producing nitrogen gas and a phosphine oxide byproduct.[1][2]
Experimental Protocol: Staudinger Reduction of this compound
This protocol is designed for the safe quenching of residual or waste this compound in a laboratory setting.
Materials:
-
This compound solution (in a suitable solvent like THF or ethyl acetate)
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inert atmosphere setup (optional but recommended)
-
Standard laboratory glassware for workup
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate chemical-resistant gloves.
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar. If the this compound is in a different solvent, it is advisable to have it in a compatible solvent like THF.
-
Dissolution: Dissolve the this compound (1.0 equivalent) in anhydrous THF.
-
Addition of Triphenylphosphine: To the stirred solution, slowly add triphenylphosphine (1.1 to 1.5 equivalents) at room temperature. The addition may cause a slight exotherm and gas evolution (N₂).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting azide spot.
-
Hydrolysis of the Iminophosphorane: Once the azide has been consumed, add water (5-10 equivalents) to the reaction mixture. This step hydrolyzes the intermediate iminophosphorane to the desired amine (tert-butyl glycinate) and triphenylphosphine oxide.[1] Stir the mixture for several hours or overnight to ensure complete hydrolysis.
-
Work-up and Waste Segregation:
-
The resulting mixture contains tert-butyl glycinate, triphenylphosphine oxide, and the solvent.
-
While triphenylphosphine oxide can sometimes be removed by precipitation or chromatography, for disposal purposes, the entire mixture should be collected as hazardous waste.[3][4]
-
Transfer the final reaction mixture to a clearly labeled hazardous waste container. The label should indicate the contents: "tert-butyl glycinate, triphenylphosphine oxide, and solvent (e.g., THF)".
-
-
Final Disposal: The container with the neutralized amine solution should be disposed of through your institution's hazardous waste management program.[5][6] Never pour the initial azide solution or the final amine mixture down the drain.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Stoichiometry | ||
| This compound | 1.0 equivalent | The limiting reagent. |
| Triphenylphosphine | 1.1 - 1.5 equivalents | A slight excess ensures complete reaction. |
| Water | 5 - 10 equivalents | For hydrolysis of the iminophosphorane intermediate. |
| Reaction Conditions | ||
| Temperature | Room Temperature | The reaction is typically mild. |
| Solvent | Tetrahydrofuran (THF) | Other ethereal solvents can also be used. |
| Reaction Time | Varies (monitor by TLC) | Typically a few hours to overnight. |
Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
This comprehensive guide provides the necessary information for the safe handling and disposal of this compound. By following these procedures, laboratory professionals can effectively mitigate the risks associated with this energetic compound. Always consult your institution's specific safety and waste disposal guidelines.
References
Essential Safety and Operational Guide for Handling Tert-butyl 2-azidoacetate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with Tert-butyl 2-azidoacetate (CAS No. 6367-36-8). The following information is critical for ensuring laboratory safety and proper chemical management.
Hazard Identification and Classification
This compound is an organic azide that presents several significant hazards. Organic azides are known to be energetic compounds that can be sensitive to heat, shock, and friction.[1] The hazard profile for this compound, as identified by its GHS classification, necessitates stringent safety measures.
GHS Hazard Statements: H241, H302, H315, H319, H335[2]
| Hazard Code | Hazard Statement |
| H241 | Self-heating; may catch fire |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Signal Word: Warning [2]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety. All PPE should be inspected for integrity before each use.[3]
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). For tasks with a higher risk of splash or spill, consider double-gloving.[4][5] | To prevent skin contact, which can cause irritation and absorption of the harmful substance.[4] |
| Eye & Face Protection | Safety goggles with side shields or a full-face shield.[5][6] | To protect eyes from splashes and vapors that can cause serious irritation.[2] |
| Skin & Body Protection | Flame-resistant lab coat worn over long-sleeved clothing and long pants.[1][7] | To protect skin from irritation and prevent clothing contamination. Flame-resistant material is crucial due to the self-heating nature of the compound. |
| Respiratory Protection | Use in a well-ventilated area, such as a certified chemical fume hood, is required. If aerosolization is possible or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges should be used.[8] | To prevent inhalation of vapors, which may cause respiratory irritation.[2] |
| Footwear | Closed-toe, chemical-resistant shoes.[6] | To protect feet from spills. |
Safe Handling and Operational Protocol
Adherence to a strict operational protocol is essential to mitigate the risks associated with this compound.
3.1. Stability and Storage:
-
Stability Assessment: The stability of organic azides can be estimated using the "Rule of Six," which suggests there should be at least six carbon atoms for each energetic functional group (like azide).[1] this compound (C6H11N3O2) has a carbon-to-nitrogen ratio of 2 (6 carbons / 3 nitrogens), indicating it should be handled with caution as a potentially energetic compound.[1][9]
-
Storage Conditions: Store in a cool, well-ventilated, and designated area, away from heat sources, direct sunlight, and incompatible materials.[10] The recommended storage temperature is often refrigerated.[2]
-
Incompatible Materials: Avoid contact with strong acids, strong oxidizing agents, and heavy metals (e.g., copper, lead, brass, silver).[1][4] Contact with acids can form the highly toxic and explosive hydrazoic acid.[11] Contact with heavy metals can form shock-sensitive metal azides.[4][11] Halogenated solvents should also be avoided.[12]
3.2. Step-by-Step Handling Procedure:
-
Preparation: Before starting work, ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents. Line the work surface with absorbent, disposable bench paper.[12]
-
Personal Protective Equipment: Don all required PPE as detailed in the table above.
-
Handling:
-
Conduct all manipulations of this compound exclusively within a chemical fume hood.[4]
-
Use non-sparking tools and equipment.[13]
-
Crucially, do not use metal spatulas or other metal utensils to handle the compound, to prevent the formation of shock-sensitive metal azides.[1][12] Use plastic or glass spatulas.[12]
-
Work on the smallest scale possible for the experiment.[12]
-
Avoid actions that can cause friction or shock, such as grinding or scraping the solid material.
-
Keep the container tightly closed when not in use.[8]
-
-
Post-Handling:
Emergency Procedures
Immediate and appropriate response to an emergency is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[15] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][16] |
| Spill | Small Spill (inside fume hood): Alert others in the area. Cover the spill with a non-combustible absorbent material (e.g., sand, vermiculite). Gently collect the material into a non-metal, labeled waste container. Clean the spill area with an alkaline solution (pH > 9).[12][14] Large Spill (or any spill outside a fume hood): Evacuate the laboratory immediately. Alert others and prevent entry. Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.[12][14] |
Disposal Plan
Proper disposal is crucial to prevent accidents and environmental contamination.
5.1. Waste Collection:
-
All waste containing this compound, including contaminated labware, gloves, and absorbent materials, must be collected in a dedicated, clearly labeled, non-metal hazardous waste container.[12][14]
-
Label the container as "Azide Contaminated Waste" and list all components.[14]
-
NEVER dispose of azide-containing solutions down the sink. This can lead to the formation of explosive heavy metal azides in the plumbing.[11][14]
-
Do not mix azide waste with acidic waste, which could generate highly toxic and explosive hydrazoic acid.[9]
5.2. Chemical Deactivation (for advanced users):
-
For residual or small quantities of the azide, chemical deactivation to a less hazardous amine can be performed by trained personnel in a controlled setting. A common method is the Staudinger reaction, using a molar excess of a phosphine (e.g., triphenylphosphine).[11]
-
This procedure should only be attempted by experienced chemists with prior approval and a specific standard operating procedure (SOP).
-
After deactivation is confirmed by an appropriate analytical method (e.g., TLC, IR spectroscopy), the resulting waste should still be collected as hazardous chemical waste.[11]
5.3. Final Disposal:
-
Store the sealed hazardous waste container in a designated satellite accumulation area, away from incompatible materials.[11]
-
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department.[11]
Logical Workflow for Safe Handling
The following diagram illustrates the procedural flow for safely working with this compound.
References
- 1. ehs.ucsb.edu [ehs.ucsb.edu]
- 2. This compound | 6367-36-8 [sigmaaldrich.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. sarponggroup.com [sarponggroup.com]
- 6. youtube.com [youtube.com]
- 7. research.wayne.edu [research.wayne.edu]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. benchchem.com [benchchem.com]
- 12. artscimedia.case.edu [artscimedia.case.edu]
- 13. chemcentral.com [chemcentral.com]
- 14. uvic.ca [uvic.ca]
- 15. This compound - Safety Data Sheet [chemicalbook.com]
- 16. Sodium Azide | Chemical Emergencies | CDC [cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
